CDK12-IN-7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H32F3N9O4 |
|---|---|
分子量 |
663.6 g/mol |
IUPAC名 |
3-benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea |
InChI |
InChI=1S/C32H32F3N9O4/c1-42-26(45)13-14-43-24-11-12-25(39-27(24)40-30(42)43)44(31(46)37-15-19-5-3-2-4-6-19)21-9-7-20(8-10-21)38-29-36-16-23(32(33,34)35)28(41-29)48-22-17-47-18-22/h2-6,11-14,16,20-22H,7-10,15,17-18H2,1H3,(H,37,46)(H,36,38,41) |
InChIキー |
KNQWUEWDMDIMIX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=CN2C1=NC3=C2C=CC(=N3)N(C4CCC(CC4)NC5=NC=C(C(=N5)OC6COC6)C(F)(F)F)C(=O)NCC7=CC=CC=C7 |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CDK12-IN-7 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling target in oncology. This technical guide provides a detailed overview of the mechanism of action of CDK12-IN-7, a potent inhibitor of CDK12, in cancer cells. By elucidating its effects on fundamental cellular processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential. We will delve into its impact on signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.
Introduction to CDK12 in Cancer
CDK12 is a serine/threonine kinase that, in complex with its partner Cyclin K, plays a pivotal role in the regulation of gene transcription.[1][2] One of its primary functions is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a modification crucial for the transition from transcription initiation to productive elongation.[2][3] This activity is particularly important for the expression of long genes, a category that includes many essential components of the DNA Damage Response (DDR) pathway, such as BRCA1, BRCA2, and ATR.[1][4]
Dysregulation of CDK12 has been implicated in various cancers. Both loss-of-function mutations and overexpression can contribute to tumorigenesis.[1][2] Loss of CDK12 function leads to impaired DDR, resulting in genomic instability and a "BRCAness" phenotype, which can sensitize tumors to PARP inhibitors.[4] Conversely, overexpression of CDK12 has been associated with aggressive forms of cancer, including HER2-positive breast cancer, and can drive tumor progression through the upregulation of oncogenic signaling pathways.[1][2] This dual role underscores the context-dependent nature of CDK12's function in cancer and highlights the therapeutic potential of modulating its activity.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates potent activity against CDK12. It also exhibits inhibitory effects on CDK2, another member of the cyclin-dependent kinase family.[5]
Quantitative Data
The inhibitory activity of this compound has been characterized through biochemical and cell-based assays. The following table summarizes the available quantitative data.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK12 | Biochemical Assay | 42 | [5] |
| CDK2 | Biochemical Assay | 196 | [5] |
| A2780 (Ovarian) | Cell Proliferation | 429 | [5] |
Core Mechanism of Action
The primary mechanism of action of this compound in cancer cells is the inhibition of CDK12-mediated phosphorylation of the RNAPII CTD. This targeted disruption of a fundamental transcriptional process leads to a cascade of downstream effects that ultimately impair cancer cell survival and proliferation.
Inhibition of Transcription Elongation
By inhibiting CDK12, this compound prevents the efficient phosphorylation of Serine 2 (Ser2) and Serine 5 (Ser5) residues on the RNAPII CTD.[2] These phosphorylation events are critical for the recruitment of factors that promote transcriptional elongation and co-transcriptional processing of mRNA. The loss of these marks leads to a global defect in transcription elongation, with a particularly pronounced effect on long genes that require sustained RNAPII processivity.[1]
Disruption of the DNA Damage Response (DDR)
A key consequence of impaired transcription elongation is the downregulation of essential DDR genes.[3][4] Many of these genes, including BRCA1, ATR, and other members of the homologous recombination (HR) repair pathway, are characterized by their significant length.[1] The inability of cancer cells to efficiently transcribe these genes following treatment with this compound leads to a deficient DDR. This acquired vulnerability can be exploited therapeutically, as it renders cancer cells more susceptible to DNA damaging agents and can induce synthetic lethality in combination with inhibitors of other DNA repair pathways, such as PARP inhibitors.[4]
Impact on Other Signaling Pathways
Beyond its central role in transcription and DDR, CDK12 has been shown to influence other critical signaling pathways in cancer. Inhibition of CDK12 can impact:
-
WNT/β-catenin Signaling: CDK12 can regulate the WNT signaling pathway, which is frequently dysregulated in cancer and plays a role in cell proliferation and stemness.[2][6]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, a key regulator of cell growth and survival, can also be influenced by CDK12 activity.[6]
-
ErbB-PI3K-AKT Signaling: In certain contexts, such as HER2-positive breast cancer, CDK12 can promote tumorigenesis by activating the ErbB-PI3K-AKT pathway.[2]
By inhibiting CDK12, this compound has the potential to modulate these interconnected signaling networks, contributing to its anti-cancer effects.
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK12 in transcription and the mechanism of action of this compound.
Caption: CDK12 signaling and the inhibitory action of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of CDK12 inhibitors. The following sections provide methodologies for key assays.
Biochemical Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified CDK12/Cyclin K enzyme.
Materials:
-
Recombinant human CDK12/Cyclin K complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from the RNAPII CTD)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the CDK12/Cyclin K enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near the Km for CDK12.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for RNAPII CTD Phosphorylation
This protocol allows for the direct visualization of the effect of this compound on the phosphorylation of its primary substrate, RNAPII, in a cellular context.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-total RNAPII
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total RNAPII.
Conclusion
This compound represents a potent tool for the chemical interrogation of CDK12 function and a promising starting point for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of transcriptional elongation and the subsequent disruption of the DNA Damage Response, provides a clear rationale for its use in oncology. The detailed protocols and data presented in this guide offer a solid foundation for further research into the therapeutic potential of CDK12 inhibition in a variety of cancer contexts. Future studies should focus on expanding the quantitative analysis of this compound across a broader range of cancer cell lines, elucidating potential mechanisms of resistance, and exploring rational combination therapies to maximize its anti-tumor efficacy.
References
- 1. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesgc.org [thesgc.org]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 is a potential biomarker for diagnosis, prognosis and immunomodulation in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Function of CDK12-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDK12-IN-7 is a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Primarily utilized in cancer research, its principal function is the inhibition of cell proliferation.[1][2] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological role and potential therapeutic applications.
Introduction to CDK12 and its Role in Cancer
Cyclin-Dependent Kinase 12 (CDK12) is a serine/threonine protein kinase that plays a crucial role in the regulation of gene transcription.[3] In complex with its partner, Cyclin K, CDK12 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in promoting transcriptional elongation.[3] This function is particularly important for the expression of long genes, including many involved in the DNA damage response (DDR), such as BRCA1 and ATR.[4]
Given its role in maintaining genomic stability and regulating the expression of genes critical for cell growth and survival, aberrant CDK12 activity has been implicated in various cancers.[3] Consequently, inhibitors of CDK12, such as this compound, are valuable tools for cancer research and potential therapeutic agents.
This compound: Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic sites of CDK12 and, to a lesser extent, CDK2. By blocking the kinase activity of CDK12, this compound disrupts the phosphorylation of RNAPII, leading to impaired transcriptional elongation. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on active transcription for their proliferation and survival. Its dual-inhibitory nature against CDK2, a key regulator of cell cycle progression, likely contributes to its anti-proliferative effects.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 42 nM | CDK12 | In vitro enzyme assay.[1][2] |
| IC50 | 196 nM | CDK2 | In vitro enzyme assay.[1][2] |
| IC50 | 429 nM | A2780 (Ovarian Cancer Cells) | Cell proliferation assay.[1][2] |
Signaling Pathways
The following diagram illustrates the central role of CDK12 in the regulation of transcription and the DNA damage response, and the point of intervention for this compound.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK12 and CDK2.
Materials:
-
Recombinant human CDK12/Cyclin K and CDK2/Cyclin E
-
CDK12/CDK2 substrate (e.g., synthetic peptide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Plot the percentage of activity against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines (e.g., A2780).
Materials:
-
A2780 ovarian cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-8/CCK-8)
-
Microplate reader
Procedure:
-
Seed A2780 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis of RNAPII Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with various concentrations of this compound for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated RNAPII normalized to total RNAPII and the loading control.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a CDK12 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDK12-IN-7 in the DNA Damage Response: A Technical Guide
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K (CycK), is a critical regulator of gene transcription.[1][2] It functions as a transcriptional CDK, primarily by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2).[1][3][4] This phosphorylation event is a key step in promoting transcriptional elongation.[1][2][5]
A crucial function of the CDK12/CycK complex is the maintenance of genomic stability through the regulation of genes involved in the DNA Damage Response (DDR).[1][6][7] Inhibition or depletion of CDK12 leads to the downregulation of a specific subset of genes, many of which are characteristically long and integral to the homologous recombination (HR) DNA repair pathway.[3][6][8][9] These genes include BRCA1, ATR, FANCI, and FANCD2.[1][2] Consequently, the loss of CDK12 function sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, a phenotype often referred to as "BRCAness".[5][6]
CDK12-IN-7 is a chemical probe developed for the study of CDK12. It functions as a potent inhibitor of CDK12 and a moderately potent inhibitor of CDK2.[10][11] This dual activity allows researchers to investigate the cellular consequences of CDK12 inhibition, particularly its impact on the DDR pathway and its potential as a therapeutic strategy in oncology.
Mechanism of Action: Disrupting the DDR through Transcriptional Repression
The primary mechanism by which this compound impacts the DNA damage response is through the direct inhibition of CDK12's kinase activity. This action sets off a cascade of downstream effects culminating in a compromised DNA repair system.
-
Inhibition of RNAPII Phosphorylation : this compound binds to the ATP-binding pocket of CDK12, preventing the phosphorylation of its key substrate, the Ser2 residue of the RNAPII CTD.[1][3][4][12] This specific phosphorylation is crucial for the transition from transcription initiation to productive elongation, particularly for long genes.[8][9][13]
-
Impaired Transcription of DDR Genes : The failure to phosphorylate RNAPII Ser2 leads to a gene length-dependent transcription defect.[8][9] Many core genes in the homologous recombination repair pathway, such as BRCA1, BRCA2, ATM, and ATR, are notably long.[6] Their transcription is disproportionately affected by CDK12 inhibition, leading to a significant reduction in their corresponding mRNA and protein levels.[1][14] Some studies suggest this is due to premature cleavage and polyadenylation (PCPA), where transcription terminates early within introns, preventing the formation of full-length, functional transcripts.[3][8][9][15]
-
Induction of Genomic Instability : The resulting deficiency in key HR repair proteins renders cells unable to efficiently repair DNA double-strand breaks.[5][6] This leads to an accumulation of DNA damage, increased genomic instability, and a heightened sensitivity to DNA-damaging agents like platinum-based chemotherapies and PARP inhibitors.[6][12][16] By pharmacologically inducing an HR-deficient state, this compound can make cancer cells that were previously resistant to PARP inhibitors vulnerable to them.[16]
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified through various assays. The available data is summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Source |
| CDK12 | 42 | [10][11] |
| CDK2 | 196 | [10][11] |
| IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. |
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| A2780 | Ovarian | 429 | [10] |
| This value represents the concentration of this compound required to inhibit the proliferation of A2780 cells by 50%. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of CDK12 inhibitors like this compound in the DNA damage response.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the CDK12/CycK complex.
-
Objective : To determine the IC₅₀ value of this compound against CDK12.
-
Materials :
-
Protocol :
-
Prepare a reaction mixture containing the kinase buffer, purified CDK12/CycK enzyme, and the GST-CTD substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detection (Radiometric) : Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[12]
-
Detection (Luminescent) : If using the ADP-Glo™ assay, add ADP-Glo™ reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the subsequent light output with a luminometer.[17]
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration and plot the results to determine the IC₅₀ value.
-
Western Blot Analysis for DDR Protein Expression and RNAPII Phosphorylation
This method assesses the downstream cellular effects of this compound on its direct target (p-RNAPII Ser2) and on the expression of DDR-related proteins.
-
Objective : To confirm target engagement and downstream effects on DDR gene expression.
-
Materials :
-
Cancer cell line (e.g., A2780, MCF7).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2), anti-total RNAPII, anti-BRCA1, anti-ATR, anti-FANCD2, anti-CDK12, anti-Actin (as a loading control).[4][18]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol :
-
Culture cells to ~70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
-
Objective : To determine the anti-proliferative IC₅₀ of this compound.
-
Materials :
-
Protocol :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.
-
Incubate for a standard period (e.g., 72 hours).[8]
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control wells and plot cell viability against inhibitor concentration to calculate the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the pathways and processes involving CDK12 and its inhibitor, this compound.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk12 regulates DNA repair Genes by suppressing intronic polyadenylation [dspace.mit.edu]
- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. thesgc.org [thesgc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cdk12 regulates DNA repair genes by suppressing intronic polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. biorxiv.org [biorxiv.org]
The Role of CDK12 in Transcriptional Regulation and the Therapeutic Potential of its Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a critical role in the regulation of gene transcription. As a key kinase targeting the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), CDK12 is essential for promoting transcriptional elongation and maintaining genomic stability. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of CDK12 in transcriptional regulation, the mechanism of action of its inhibitors, and detailed protocols for key experimental assays used to study this kinase and its inhibitors.
Introduction to CDK12 and its Role in Transcription
CDK12 is a serine/threonine kinase that belongs to the cyclin-dependent kinase family. It forms a complex with Cyclin K to phosphorylate the CTD of the largest subunit of RNAPII, RPB1. The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and its phosphorylation status is crucial for the regulation of the transcription cycle.
CDK12-mediated phosphorylation of serine 2 (Ser2) of the CTD heptad repeats is a key step in the transition from transcription initiation to productive elongation.[1][2] This phosphorylation event facilitates the recruitment of elongation and RNA processing factors, ensuring the efficient transcription of full-length messenger RNAs (mRNAs).[2] Notably, CDK12 appears to be particularly important for the transcription of long genes, including a significant number of genes involved in the DNA damage response (DDR), such as BRCA1, ATR, and FANCI.[2][3]
Mechanism of Action of CDK12 Inhibitors
CDK12 inhibitors are small molecules that typically act by competing with ATP for binding to the kinase domain of CDK12, thereby preventing the phosphorylation of its substrates. The inhibition of CDK12's kinase activity leads to a cascade of downstream effects:
-
Impaired Transcriptional Elongation: Reduced Ser2 phosphorylation on the RNAPII CTD leads to a defect in transcriptional elongation. This can result in the premature termination of transcription and the production of truncated, non-functional transcripts.[3]
-
Downregulation of DNA Damage Response (DDR) Genes: Due to their length, DDR genes are particularly sensitive to CDK12 inhibition. The decreased expression of key DDR proteins, such as BRCA1, ATR, and FANCI, compromises the cell's ability to repair DNA damage, leading to genomic instability.[2][3]
-
Induction of Apoptosis: The accumulation of DNA damage and the disruption of essential cellular processes ultimately trigger programmed cell death (apoptosis) in cancer cells.
One such inhibitor, CDK12-IN-7, has demonstrated potent and selective inhibition of CDK12. While extensive data on this compound is still emerging, related compounds provide a strong indication of the quantitative effects of targeting this kinase.
Quantitative Data on CDK12 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of several well-characterized CDK12 inhibitors in both biochemical assays and various cancer cell lines. This data provides a quantitative basis for understanding the potency and selectivity of these compounds.
Table 1: In Vitro Kinase Inhibitory Activity of CDK12 Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| THZ531 | CDK12 | 158 | Covalent inhibitor |
| CDK13 | 69 | ||
| CDK7 | 8500 | >50-fold selectivity over CDK7 | |
| CDK9 | 10500 | >50-fold selectivity over CDK9 | |
| CDK12-IN-2 | CDK12 | 52 | Selective over CDK2, 7, 8, and 9 |
| CDK13 | 10 | ||
| CDK12-IN-3 | CDK12 | 491 | Potent and selective |
Table 2: Anti-proliferative Activity of CDK12 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ531 | Jurkat | T-cell acute lymphoblastic leukemia | 50 |
| BT-474 | Breast Cancer (HER2+) | 44 | |
| Bel-7402 | Hepatocellular Carcinoma | 650 | |
| CDK12-IN-2 | SK-BR-3 | Breast Cancer (HER2+) | 195 (p-RNAPII inhibition) |
| 7F (PROTAC Degrader) | MFM223 | Triple-Negative Breast Cancer (BRCA deficient) | 47 |
| MDA-MB-436 | Triple-Negative Breast Cancer (BRCA deficient) | 197.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CDK12 and its inhibitors.
In Vitro CDK12 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK12/Cyclin K complex in a cell-free system.
Materials:
-
Recombinant human CDK12/Cyclin K complex
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP (at or near Km concentration)
-
Substrate (e.g., a peptide corresponding to the RNAPII CTD)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the CDK12/Cyclin K enzyme, and the substrate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This assay determines the effect of a CDK12 inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, BT-474)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.
RNA Sequencing (RNA-Seq)
RNA-Seq is used to analyze the global changes in gene expression following treatment with a CDK12 inhibitor.
Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with the CDK12 inhibitor (at a concentration around the IC50) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Starting with high-quality total RNA (RIN > 8), prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:
-
Poly(A) selection of mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between inhibitor-treated and control samples to identify significantly up- and down-regulated genes.
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the genomic locations of specific protein-DNA interactions, such as the binding of phosphorylated RNAPII to chromatin.
Procedure:
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with a CDK12 inhibitor or vehicle control.
-
Crosslink protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-phospho-Ser2 RNAPII CTD) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput platform.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate the peaks to nearby genes and perform downstream analysis to understand the genomic distribution of the protein of interest.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway of CDK12 and a typical experimental workflow for evaluating CDK12 inhibitors.
Caption: CDK12 Signaling Pathway in Transcriptional Elongation.
Caption: Experimental Workflow for Evaluating CDK12 Inhibitors.
Conclusion
CDK12 is a pivotal regulator of transcriptional elongation, with a pronounced impact on the expression of long genes, including those critical for the DNA damage response. The development of potent and selective inhibitors, such as this compound and related compounds, offers a promising therapeutic strategy for cancers that are dependent on these pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of CDK12 biology and the preclinical evaluation of novel CDK12 inhibitors. A thorough understanding of the molecular mechanisms and the application of rigorous experimental methodologies will be essential for translating the therapeutic potential of CDK12 inhibition into clinical success.
References
CDK12-IN-7: A Technical Guide to a Dual CDK12/CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and gene transcription, making them prominent targets in oncology drug discovery. CDK12, a transcriptional kinase, and CDK2, a key cell cycle kinase, both play crucial roles in cancer cell proliferation and survival. This document provides a comprehensive technical overview of CDK12-IN-7, a small molecule compound identified as a potent dual inhibitor of both CDK12 and CDK2. We will delve into its biochemical and cellular activity, mechanism of action, and the experimental protocols used for its characterization.
Introduction to CDK12 and CDK2
CDK12 is a transcriptional kinase that, in complex with its partner Cyclin K, plays a pivotal role in regulating gene transcription.[1][2][3][4] Its primary function is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[1][4][5] This phosphorylation is essential for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[5][6] Many of these CDK12-dependent genes are integral to the DNA Damage Response (DDR) pathway, including BRCA1, BRCA2, and ATR.[1][4][6][7] Consequently, inhibition of CDK12 can impair the DDR, leading to genomic instability and creating a synthetic lethal vulnerability with agents like PARP inhibitors.[6][7][8]
CDK2 is a central regulator of cell cycle progression.[9] Its activity is required for the transition from the G1 to the S phase.[10][11] In the G1 phase, CDK2 forms a complex with Cyclin E, which phosphorylates the Retinoblastoma protein (pRb).[9][12] This phosphorylation event releases the E2F family of transcription factors, which in turn activate the expression of genes necessary for DNA replication and S-phase entry.[12] Subsequently, CDK2 associates with Cyclin A to facilitate progression through the S phase.[10][11] Given its critical role in cell division, CDK2 has long been pursued as a target for anti-cancer therapies.
This compound emerges as a significant research tool and potential therapeutic lead by simultaneously targeting these two distinct but critical cancer-related kinases.
Biochemical and Cellular Activity of this compound
This compound (also referred to as Compound 2) demonstrates potent inhibitory activity against both CDK12 and CDK2 kinases in biochemical assays. Its efficacy extends to cellular models, where it effectively halts cell proliferation.
Data Presentation: Inhibitory Potency
The quantitative inhibitory activities of this compound are summarized below.
| Target Kinase | Assay Type | IC50 Value (nM) | Reference |
| CDK12 | Enzymatic Assay | 42 | [13][14] |
| CDK2 | Enzymatic Assay | 196 | [13][14] |
| A2780 Cells | Cell Proliferation | 429 | [13] |
Mechanism of Action
The dual inhibitory nature of this compound results in a multi-pronged attack on cancer cell processes: disruption of transcriptional regulation and induction of cell cycle arrest.
-
Inhibition of CDK12-Mediated Transcription: By inhibiting CDK12, the compound prevents the phosphorylation of RNAP II at Ser2. This leads to a global decrease in transcriptional elongation, disproportionately affecting long genes critical for the DNA damage response. The resulting "BRCAness" phenotype can render cancer cells highly sensitive to DNA-damaging agents and PARP inhibitors.[6][7][8]
-
Inhibition of CDK2-Mediated Cell Cycle Progression: Inhibition of CDK2 prevents the phosphorylation of pRb and other substrates necessary for cell cycle progression.[12][15] This blocks the G1/S transition, effectively halting cell division.[10]
The combined effect of transcription disruption, impaired DNA repair, and cell cycle arrest provides a powerful synergistic mechanism for inhibiting cancer cell growth.
Visualization: Signaling Pathway Inhibition
Caption: Dual inhibition mechanism of this compound targeting transcription and cell cycle pathways.
Experimental Protocols
Characterization of a dual kinase inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Materials: Recombinant human CDK12/Cyclin K and CDK2/Cyclin E complexes, kinase buffer, ATP, appropriate substrates (e.g., a peptide mimicking RNAP II CTD for CDK12, Histone H1 for CDK2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase buffer. b. In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor solution. c. Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration). d. Incubate the plate at 30°C for 1 hour. e. Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This assay measures the dose-dependent effect of the inhibitor on the viability and proliferation of cancer cells.
-
Materials: A2780 ovarian cancer cell line, complete culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, this compound, and a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.
-
Procedure: a. Seed A2780 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight. b. Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a DMSO vehicle control. c. Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator. d. Add the MTS reagent to each well and incubate for 1-4 hours. e. Measure the absorbance at 490 nm using a microplate reader. f. Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to determine the cellular IC50 value.
Protocol 3: Western Blotting for Target Engagement
This method verifies that the inhibitor engages its intended targets within the cell by measuring the phosphorylation status of downstream substrates.
-
Materials: Cancer cell line (e.g., A2780 or MCF7), this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF), and primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-phospho-Rb, anti-Actin).
-
Procedure: a. Culture cells and treat them with varying concentrations of this compound (e.g., 0.1, 0.5, 2 µM) for 4-6 hours. b. Harvest and lyse the cells. Quantify the total protein concentration of the lysates. c. Denature protein samples and separate them by size using SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-RNAP II and phospho-Rb signals with increasing inhibitor concentration indicates successful target engagement.
Visualization: Experimental Workflow
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Protein Interactions of CDK12-IN-7
Introduction
CDK12-IN-7 is a potent small molecule inhibitor with significant activity against Cyclin-Dependent Kinase 12 (CDK12) and, to a lesser extent, Cyclin-Dependent Kinase 2 (CDK2).[1][2] As a member of the transcriptional CDK family, CDK12 plays a critical role in regulating gene expression, particularly for genes involved in the DNA Damage Response (DDR).[3][4][5] Its inhibition presents a promising therapeutic strategy in oncology, especially for cancers with specific genetic backgrounds. This guide provides a detailed overview of this compound's target interactions, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary kinase targets and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Assay | IC50 Value (nM) | Description |
| CDK12 | 42 | In vitro enzymatic inhibition of CDK12 kinase activity.[1][2] |
| CDK2 | 196 | In vitro enzymatic inhibition of CDK2 kinase activity.[1][2] |
| A2780 Cell Proliferation | 429 | Inhibition of proliferation in the A2780 ovarian cancer cell line.[1] |
Primary Target Interaction: CDK12 and Transcriptional Regulation
The principal target of this compound is CDK12, a serine/threonine kinase that forms a functional heterodimer with its regulatory partner, Cyclin K (CycK).[5][6][7] This complex is a key regulator of transcriptional elongation.
Mechanism of Action
The CDK12/CycK complex's primary function is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II).[3][6][7] Specifically, CDK12 targets Serine 2 (Ser2) residues within the heptapeptide (B1575542) repeats of the CTD.[4][7] This phosphorylation event is a crucial signal for the transition from transcription initiation to productive elongation, allowing RNAP II to efficiently transcribe the full length of genes.[3][4]
CDK12 inhibition disrupts this process, leading to reduced Ser2 phosphorylation on the RNAP II CTD.[7] This impairment of transcriptional elongation disproportionately affects long genes with a high number of exons, a category that includes many essential components of the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, FANCI, and FANCD2.[5][7][8] The resulting downregulation of these key repair proteins creates a "BRCAness" phenotype, inducing genomic instability and rendering cancer cells synthetically lethal to agents like PARP inhibitors.[9][10]
Signaling Pathway Diagram
The following diagram illustrates the core signaling pathway modulated by CDK12 and its inhibition by this compound.
Caption: CDK12/CycK signaling pathway and its inhibition.
Secondary Target Interaction: CDK2
This compound also demonstrates inhibitory activity against CDK2, a key regulator of the cell cycle.[1][2] CDK2 forms complexes with Cyclin E and Cyclin A to control the G1/S and S phase transitions, respectively. By inhibiting CDK2, this compound can contribute to its anti-proliferative effects by inducing cell cycle arrest, complementing the transcriptional disruption caused by CDK12 inhibition.
Experimental Protocols
The characterization of this compound and its targets relies on a suite of standard and specialized biochemical and cellular assays.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a target kinase.
-
Principle: A purified, active kinase complex (e.g., recombinant CDK12/CycK) is incubated with a specific substrate (e.g., a GST-tagged RNAP II CTD fragment), ATP, and varying concentrations of the inhibitor.[8][10] The kinase transfers a phosphate (B84403) group from ATP to the substrate. The amount of substrate phosphorylation is quantified to determine the extent of inhibition.
-
Methodology:
-
Preparation: Recombinant human CDK12/CycK complex and a suitable substrate (e.g., GST-CTD) are purified.
-
Reaction Setup: In a multi-well plate, the kinase, substrate, and kinase assay buffer are combined.
-
Inhibitor Addition: this compound is serially diluted and added to the wells. A DMSO control (no inhibitor) is included.
-
Initiation: The reaction is initiated by adding ATP. For radiometric assays, [γ-³²P]ATP is used.[8] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[11]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection & Quantification:
-
Radiometric: The reaction mixture is spotted onto a phosphocellulose membrane, washed to remove free [γ-³²P]ATP, and the radioactivity incorporated into the substrate is measured using a scintillation counter.
-
ADP-Glo™ Assay: This method quantifies the amount of ADP produced. A reagent is added to terminate the kinase reaction and deplete remaining ATP. A second reagent converts the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal proportional to kinase activity.[11]
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability / Proliferation Assay
This assay measures the effect of the compound on the growth and viability of cancer cell lines.
-
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, the number of viable cells is quantified.
-
Methodology:
-
Cell Plating: Cancer cells (e.g., A2780) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[10]
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).[10]
-
Viability Measurement: A viability reagent, such as CellTiter-Glo®, is added. This reagent lyses the cells and measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.[10]
-
Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is calculated from the resulting dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.
Caption: Generalized workflow for an in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thesgc.org [thesgc.org]
- 9. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Unveiling the Chemical Biology of CDK12-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical structure, mechanism of action, and methods for characterization of CDK12-IN-7, a notable inhibitor of Cyclin-Dependent Kinase 12 (CDK12). This document synthesizes available data to provide a comprehensive resource for professionals in the fields of oncology, medicinal chemistry, and molecular biology.
Core Chemical Structure and Properties
This compound, systematically named 2-((5-chloro-2-((6-methoxypyridin-2-yl)amino)pyrimidin-4-yl)amino)-N-isopropylbenzamide, is a small molecule inhibitor targeting the kinase activity of CDK12. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure suggests a synthetic route likely involving the coupling of substituted pyrimidine (B1678525) and benzamide (B126) moieties. The IUPAC name provides a clear blueprint for its synthesis by medicinal chemists.
Mechanism of Action: Targeting Transcriptional Regulation
CDK12, in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process crucial for the transition from transcription initiation to productive elongation. Inhibition of CDK12 by compounds such as this compound disrupts this fundamental process.
The primary mechanism of action of CDK12 inhibitors involves the attenuation of Pol II CTD phosphorylation, particularly at serine 2 (Ser2) and serine 5 (Ser5) residues. This impairment of transcriptional elongation disproportionately affects the expression of long genes, including a significant number of genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and ATR. By downregulating these critical DDR genes, CDK12 inhibitors can induce a state of "BRCAness" in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.
Below is a diagram illustrating the signaling pathway affected by CDK12 inhibition.
Quantitative Data
The following table summarizes the available quantitative data for this compound. This data is essential for assessing the potency and selectivity of the inhibitor.
| Target | Assay Type | Metric | Value (nM) |
| CDK12 | Biochemical | IC50 | 42 |
| CDK2 | Biochemical | IC50 | 196 |
| A2780 cells | Cellular | IC50 | 429 |
Table 1: In vitro and cellular activity of this compound.
Experimental Protocols
While specific, detailed protocols for the characterization of this compound are not widely published, this section outlines the general methodologies employed for evaluating CDK12 inhibitors. These protocols can be adapted for the study of this compound.
Biochemical Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the CDK12/Cyclin K complex.
Objective: To determine the IC50 value of this compound against CDK12.
Materials:
-
Recombinant human CDK12/Cyclin K complex
-
GST-tagged RNA Polymerase II C-terminal domain (GST-CTD) as a substrate
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)
-
Kinase assay buffer
-
This compound (or other test compounds)
-
Detection reagents (e.g., for radiography or luminescence)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CDK12/Cyclin K, and the GST-CTD substrate.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the radiolabel. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Western Blot for RNA Polymerase II Phosphorylation
This assay assesses the ability of this compound to inhibit CDK12 activity within a cellular context by measuring the phosphorylation status of its direct substrate, RNA Polymerase II.
Objective: To determine the effect of this compound on the phosphorylation of RNA Polymerase II at specific serine residues.
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells)
-
This compound
-
Cell lysis buffer
-
Primary antibodies specific for total RNA Polymerase II, phospho-Ser2-RNAPII, and phospho-Ser5-RNAPII
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated RNA Polymerase II compared to the total RNA Polymerase II.
Cellular Assay: Cell Viability
This assay measures the cytotoxic or cytostatic effect of this compound on cancer cells.
Objective: To determine the IC50 value of this compound for cell proliferation.
Materials:
-
Cancer cell line (e.g., A2780)
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cellular Assay: Quantitative PCR (qPCR) for Gene Expression Analysis
This assay is used to quantify the effect of this compound on the expression of specific downstream target genes, particularly those involved in the DNA Damage Response.
Objective: To measure the change in mRNA levels of DDR genes following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., BRCA1, ATR) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.
-
Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
The following diagram illustrates a general experimental workflow for characterizing a CDK12 inhibitor like this compound.
Logical Relationships and Therapeutic Potential
The inhibition of CDK12 by this compound initiates a cascade of events that can be therapeutically exploited. The logical relationship between CDK12 inhibition and its potential anticancer effects is outlined in the diagram below.
Conclusion
This compound is a valuable research tool for probing the biological functions of CDK12. Its ability to inhibit CDK12 kinase activity, and consequently, transcriptional elongation and the DNA damage response, highlights the therapeutic potential of targeting this kinase in oncology. Further studies are warranted to fully elucidate its selectivity profile, pharmacokinetic properties, and in vivo efficacy. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of CDK12 inhibitors like this compound.
A Technical Guide to CDK12-IN-7: Modulating Gene Expression Through Targeted Inhibition of Cyclin-Dependent Kinase 12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K (CycK), is a critical regulator of gene transcription. It functions primarily by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for promoting transcriptional elongation.[1][2][3] The dysregulation of CDK12 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[4][5] CDK12-IN-7 is a chemical probe that potently inhibits CDK12, providing a valuable tool for dissecting its cellular functions and exploring its therapeutic potential. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on gene expression, relevant quantitative data, and the experimental protocols used for its characterization.
The Role of CDK12 in Transcriptional Regulation
CDK12 is a serine/threonine kinase that belongs to the transcriptional CDK family.[1][5] Its primary recognized function is the regulation of transcription elongation. The CDK12/CycK complex is recruited to active genes and phosphorylates the heptad repeat (Y1S2P3T4S5P7) of the RNAPII CTD, with a key specificity for the Serine 2 (Ser2) position.[2][6] This Ser2 phosphorylation (pSer2) is a hallmark of productive, processive elongation, ensuring that RNAPII can effectively transcribe through the full length of genes.[2][6]
Notably, CDK12 activity is not required for all transcription but has a selective and profound impact on the expression of a specific subset of genes. These are often characterized by their long gene length and involvement in critical cellular processes, particularly the DNA Damage Response (DDR).[6][7] Key DDR genes regulated by CDK12 include BRCA1, ATR, FANCI, and FANCD2.[2][4] By ensuring the proper expression of these genes, CDK12 plays a crucial role in maintaining genomic stability.[2][6] Beyond elongation, emerging evidence indicates CDK12 is also involved in co-transcriptional splicing, mRNA 3' end processing, and RNA turnover.[4][8]
This compound: A Potent Inhibitor of CDK12
This compound is a small molecule inhibitor that targets the kinase activity of CDK12. Its mechanism of action is the competitive inhibition of ATP binding in the kinase domain, which prevents the phosphorylation of RNAPII and other substrates. This leads to a global reduction in RNAPII CTD Ser2 phosphorylation, disrupting the process of transcriptional elongation.[1]
Signaling Pathway of CDK12 and Interruption by this compound
The following diagram illustrates the central role of the CDK12/CycK complex in promoting transcription elongation and how this compound disrupts this process.
Downstream Consequences of CDK12 Inhibition
Inhibition of CDK12 by compounds like this compound triggers a cascade of molecular events:
-
Impaired Transcriptional Elongation: The most immediate effect is a failure to phosphorylate Ser2 on the RNAPII CTD, causing RNAPII to stall or terminate prematurely.[2][7]
-
Premature Cleavage and Polyadenylation (PCPA): CDK12 inhibition leads to the use of cryptic polyadenylation sites within introns, resulting in truncated, non-functional transcripts. This effect is particularly pronounced in long genes.[7]
-
Downregulation of DDR Genes: Due to their length and reliance on processive elongation, DDR genes are highly sensitive to CDK12 inhibition.[3][7] This creates a "BRCAness" phenotype, where cancer cells become deficient in homologous recombination repair and thus more vulnerable to DNA-damaging agents and PARP inhibitors.[2]
-
Altered Splicing and RNA Stability: CDK12 inhibition affects co-transcriptional splicing and increases the degradation of many transcripts, including those from DDR genes.[8]
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various assays. The following table summarizes key quantitative metrics.
| Target/Assay | Metric | Value (nM) | Reference |
| CDK12 | IC50 | 42 | [9] |
| CDK2 | IC50 | 196 | [9] |
| A2780 Cell Proliferation | IC50 | 429 | [9] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Characterizing the activity of a CDK12 inhibitor involves a multi-step process, from direct enzyme inhibition assays to complex cellular and transcriptomic analyses.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating a CDK12 inhibitor.
Detailed Methodologies
A. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on CDK12 kinase activity and calculate the IC50 value.
-
Protocol:
-
Recombinant human CDK12/CycK complex is incubated in a kinase buffer containing ATP and a substrate (e.g., a peptide mimicking the RNAPII CTD).
-
This compound is added at various concentrations. A control (DMSO) is run in parallel.
-
The reaction is initiated and allowed to proceed for a set time at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures remaining ATP.
-
The percentage of inhibition is calculated relative to the control, and data are fitted to a dose-response curve to determine the IC50.
-
B. Western Blot for RNAPII Phosphorylation
-
Objective: To confirm that this compound inhibits CDK12 activity in a cellular context by measuring the levels of Ser2-phosphorylated RNAPII.
-
Protocol:
-
Cancer cell lines (e.g., A2780 ovarian cancer cells) are cultured and treated with varying concentrations of this compound or DMSO for a specified time (e.g., 6 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser2 RNAPII CTD.
-
A primary antibody for total RNAPII or a housekeeping protein (e.g., Actin, GAPDH) is used as a loading control.
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
Signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the pSer2 signal relative to the total RNAPII or loading control indicates target engagement.
-
C. Cell Proliferation Assay
-
Objective: To measure the anti-proliferative effect of this compound on cancer cells.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound.
-
Plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a reagent such as MTS or resazurin, which measures metabolic activity.
-
Absorbance or fluorescence is read on a plate reader.
-
Data are normalized to vehicle-treated controls, and the IC50 for cell proliferation is calculated.
-
D. RNA-Sequencing (RNA-Seq)
-
Objective: To identify global changes in steady-state mRNA levels following CDK12 inhibition.
-
Protocol:
-
Cells are treated with this compound or DMSO for a defined period (e.g., 24 hours).
-
Total RNA is extracted using a commercial kit (e.g., RNeasy) and its quality is assessed.
-
mRNA is isolated (e.g., via poly-A selection), and sequencing libraries are prepared.
-
Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment. Pathway analysis can then reveal which biological processes are most affected.
-
Logical Cascade of CDK12 Inhibition
The cellular response to CDK12 inhibition is a logical sequence of events, starting with the direct biochemical inhibition and culminating in a state of genomic vulnerability.
Conclusion
This compound is a valuable pharmacological tool for studying the multifaceted roles of CDK12 in gene expression. By potently inhibiting CDK12, it induces a cascade of effects, including the suppression of transcriptional elongation and the downregulation of a critical network of long genes, most notably those involved in the DNA damage response.[1][2] This mechanism provides a strong rationale for the development of CDK12 inhibitors as a therapeutic strategy, particularly for cancers that can be rendered vulnerable to synthetic lethality with agents like PARP inhibitors. The data and protocols outlined in this guide provide a framework for researchers to further investigate the function of CDK12 and explore the therapeutic potential of its inhibition.
References
- 1. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Role of CDK12 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and DNA damage repair, playing a dual role in oncology as both a tumor suppressor and an oncogene. Its function in phosphorylating the C-terminal domain of RNA polymerase II is essential for the transcriptional elongation of long genes, including many key players in the DNA damage response (DDR) pathway. Inhibition of CDK12 represents a promising therapeutic strategy, particularly in cancers with specific genetic backgrounds, by inducing a "BRCAness" phenotype and creating synthetic lethality with agents like PARP inhibitors. This guide provides an in-depth technical overview of the role of CDK12 in cancer, the mechanism of action of its inhibitors, preclinical and clinical evidence, and detailed experimental methodologies for its study.
The Dual Role of CDK12 in Oncology
CDK12's role in cancer is context-dependent, functioning as either a tumor suppressor or an oncogene.
-
Tumor Suppressor: Loss-of-function mutations in CDK12 are found in a subset of ovarian, prostate, and breast cancers.[1] This inactivation leads to impaired transcription of key homologous recombination (HR) repair genes such as BRCA1, BRCA2, ATM, and ATR, resulting in genomic instability and a "BRCAness" phenotype.[1] This genomic instability can drive tumorigenesis but also creates a vulnerability that can be exploited therapeutically.
-
Oncogene: In other contexts, particularly in HER2-positive breast cancer, CDK12 is co-amplified with the ERBB2 (HER2) oncogene.[1] Overexpression of CDK12 can promote cancer cell proliferation and survival by enhancing the transcription of oncogenic drivers and activating signaling pathways such as the ErbB-PI3K-AKT and WNT/β-catenin pathways.[2][3]
Mechanism of Action of CDK12 Inhibition
CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2). This phosphorylation is a key step in the transition from transcription initiation to productive elongation, particularly for long and complex genes.
Inhibition of CDK12's kinase activity leads to:
-
Transcriptional Dysregulation: Reduced Ser2 phosphorylation on the RNAPII CTD impairs transcriptional elongation, leading to premature termination and the production of truncated, non-functional transcripts of long genes.[3] This disproportionately affects genes involved in the DNA damage response (DDR), as many of them are exceptionally long.
-
Impaired DNA Damage Repair: The downregulation of critical DDR genes, especially those involved in homologous recombination, creates a state of "BRCAness" where cancer cells are deficient in repairing double-strand DNA breaks.[3]
-
Synthetic Lethality: This induced HR deficiency makes cancer cells highly susceptible to DNA-damaging agents and inhibitors of other DNA repair pathways, most notably PARP inhibitors. The concept of synthetic lethality is a cornerstone of CDK12 inhibitor therapeutic strategy.[1][3]
Signaling Pathways and Interactions
CDK12 function is intertwined with several key oncogenic signaling pathways.
ErbB-PI3K-AKT Signaling
In HER2-positive breast cancer, CDK12 is often co-amplified with HER2. CDK12 inhibition has been shown to suppress the PI3K/AKT signaling pathway, which is a critical downstream effector of HER2.[4] This provides a rationale for the dual inhibition of HER2 and CDK12 in this cancer subtype.[4]
Wnt/β-catenin Signaling
CDK12 has been shown to promote the activation of the Wnt/β-catenin signaling cascade.[5][6] This pathway is crucial for cancer stem cell self-renewal and metastasis. Inhibition of CDK12 can suppress Wnt/β-catenin signaling, thereby targeting these malignant phenotypes.[6]
Therapeutic Landscape of CDK12 Inhibitors
Several small molecule inhibitors targeting CDK12, often in conjunction with its close homolog CDK13, are in preclinical and clinical development.
Quantitative Data on CDK12 Inhibitors
The following table summarizes the in vitro potency (IC50) of selected CDK12 inhibitors against CDK12 and other cyclin-dependent kinases, highlighting their selectivity profiles.
| Inhibitor | CDK12 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK5 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| Dinaciclib (B612106) | 50 | 3 | 1 | 1 | >1000 | 4 | [2][7] |
| SR-3029 | 86 | >10000 | >10000 | - | >10000 | >10000 | [2] |
| THZ1 | - | - | - | - | - | - | [3] |
| CDK12-IN-3 | 31 | >2666 | >2666 | - | >2666 | >2666 | [2] |
| Flavopiridol | >600 | 30 | 170 | - | 300 | 10 | [8][9] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Preclinical In Vivo Efficacy
The table below presents a summary of the in vivo efficacy of CDK12 inhibitors in various xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| Dinaciclib | Ovarian Cancer (A2780 xenograft) | 20 mg/kg, i.p., 2x/week | Significant tumor growth inhibition | [7] |
| THZ531 | Gastric Cancer (Xenograft) | Not specified | Substantial inhibition of tumor growth in combination with oxaliplatin | [10] |
| ISM9274 | Triple-Negative Breast Cancer (SUM149PT CDX) | Not specified | Strong dose-dependent anti-tumor activity with robust and durable tumor regression | [11][12] |
| CT7439 | Advanced Solid Tumors | Phase 1 trial initiated | Assessment of safety and pharmacokinetics ongoing | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK12 inhibition. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Kinase Assay
This protocol is for determining the IC50 of a test compound against CDK12/Cyclin K.
Materials:
-
Recombinant active CDK12/Cyclin K enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP and [γ-³²P]ATP
-
Substrate (e.g., GST-CTD)
-
Test inhibitor (serially diluted)
-
SDS-PAGE loading dye
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CDK12/Cyclin K, and the GST-CTD substrate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[15]
-
Stop the reaction by adding SDS-PAGE loading dye.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of CDK12 inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (serially diluted)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[7]
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for DNA Damage Response Markers
This protocol assesses the impact of CDK12 inhibition on the expression and phosphorylation of key DDR proteins.
Materials:
-
Cancer cells treated with a CDK12 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-BRCA1, anti-p-RNAPII Ser2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities. Normalize to a loading control like GAPDH.
In Vivo Xenograft Tumor Model Study
This protocol evaluates the anti-tumor efficacy of a CDK12 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).[7]
-
Measure tumor volume with calipers and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
Visualizations
Experimental Workflow for Preclinical Evaluation of a CDK12 Inhibitor
Conclusion and Future Directions
The inhibition of CDK12 presents a compelling and multifaceted strategy in oncology. Its role at the intersection of transcription and DNA damage repair provides a unique therapeutic window, particularly for inducing synthetic lethality in combination with PARP inhibitors and other DNA-damaging agents. The development of more selective and potent CDK12 inhibitors, along with the identification of robust predictive biomarkers beyond BRCA mutations, will be crucial for the clinical success of this therapeutic approach. Future research will likely focus on expanding the application of CDK12 inhibitors to other cancer types with transcriptional addictions and exploring novel combination strategies to overcome therapeutic resistance. The ongoing clinical trials of CDK12 inhibitors will provide valuable insights into their safety and efficacy, potentially establishing a new class of targeted therapies for difficult-to-treat cancers.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 inhibition enhances sensitivity of HER2+ breast cancers to HER2-tyrosine kinase inhibitor via suppressing PI3K/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK12 obviates the malignant phenotypes of colorectal cancer through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel CDK12/13 small molecule inhibitor a preclinical candidate for multiple tumours - ecancer [ecancer.org]
- 12. CDK12/13 | Insilico Medicine [insilico.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. thesgc.org [thesgc.org]
The Role of CDK12-IN-7 in Cell Cycle Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription and a key player in maintaining genomic stability. Its role in phosphorylating the C-terminal domain of RNA Polymerase II is essential for the expression of long genes, including those integral to the DNA Damage Response (DDR). Inhibition of CDK12, therefore, represents a promising therapeutic strategy in oncology, particularly in cancers with underlying DNA repair defects. This technical guide provides an in-depth overview of CDK12-IN-7, a potent inhibitor of CDK12, and its impact on cell cycle control pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to CDK12 and its Role in Cell Cycle and DNA Damage Response
CDK12, in complex with its partner Cyclin K (CycK), is a transcriptional cyclin-dependent kinase that plays a pivotal role in regulating the elongation phase of transcription.[1] The CDK12/CycK complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a modification crucial for the productive transcription of a subset of long and complex genes.[2] A significant portion of these CDK12-dependent genes are involved in the DNA Damage Response (DDR), particularly the Homologous Recombination (HR) pathway, which is essential for the high-fidelity repair of DNA double-strand breaks.[2][3] Key HR proteins such as BRCA1, FANCI, and ATR are among the genes whose expression is regulated by CDK12.[2]
Given its central role in maintaining genomic integrity, the dysregulation of CDK12 has been implicated in various cancers.[4] Inhibition of CDK12 activity leads to the downregulation of DDR genes, creating a "BRCAness" phenotype and rendering cancer cells vulnerable to DNA-damaging agents and PARP inhibitors through a synthetic lethal mechanism.[5] Furthermore, CDK12 is involved in regulating cell cycle progression.[6] Depletion of CDK12 has been shown to cause cell cycle arrest at both the G1/S and G2/M transitions, highlighting its multifaceted role in cellular proliferation.[3][7]
This compound: A Potent Inhibitor of CDK12
This compound is a small molecule inhibitor that demonstrates high potency against CDK12. It also exhibits inhibitory activity against CDK2, another key regulator of the cell cycle.[8] The inhibitory effects of this compound on cell proliferation have been demonstrated in various cancer cell lines.
Quantitative Data: Inhibitory Activity and Cellular Effects
The following tables summarize the key quantitative data related to the activity of this compound and other CDK12 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Other Select CDK12 Inhibitors [8][9]
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK12 | 42 |
| CDK2 | 196 | |
| Dinaciclib | CDK12 | 50 |
| SR-3029 | CDK12 | 86 |
| CDK12-IN-3 | CDK12 | 31 |
| BSJ-4-116 | CDK12 | 6 |
| CDK12-IN-E9 | CDK12 | 8-40 |
Table 2: Anti-proliferative Activity of this compound [8]
| Cell Line | IC50 (nM) |
| A2780 (Ovarian Cancer) | 429 |
Table 3: Effect of CDK12 Inhibition on Cell Cycle Distribution in Prostate Cancer Cells (Treated with 100 nM THZ531 for 72h) [10]
| Cell Cycle Phase | Control (%) | THZ531-treated (%) |
| Sub-G1 | 1.5 | 5.8 |
| G0/G1 | 65.2 | 70.1 |
| S | 18.9 | 12.3 |
| G2/M | 14.4 | 11.8 |
Table 4: Quantification of DNA Damage (γH2AX Foci) in Prostate Cancer Cells (Treated with 100 nM THZ531 for 72h) [10]
| Treatment | Percentage of Cells with ≥5 γH2AX foci per nucleus |
| Control | ~10% |
| THZ531 | ~25% |
Signaling Pathways and Experimental Workflows
CDK12 Signaling Pathway in DDR and Cell Cycle Control
The following diagram illustrates the central role of the CDK12/CycK complex in regulating the transcription of DDR genes and its subsequent impact on cell cycle progression and genomic stability.
Caption: CDK12/CycK complex pathway and the effect of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to characterize the effects of a CDK12 inhibitor like this compound on cancer cells.
Caption: Workflow for evaluating the effects of this compound.
Detailed Experimental Protocols
In Vitro CDK12/Cyclin K Kinase Assay
This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound.[11][12][13]
Materials:
-
Recombinant active CDK12/Cyclin K complex
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., GST-CTD)
-
This compound (or other test inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the substrate to each well.
-
Add the diluted CDK12/Cyclin K enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).[14]
-
Stop the reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP and generates a luminescent signal from the newly synthesized ADP.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phospho-RNAPII and DDR Proteins
This protocol outlines the steps for detecting changes in protein expression and phosphorylation status upon treatment with this compound.[15][16][17][18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-BRCA1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a transfer apparatus.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin).
-
Real-Time Quantitative PCR (RT-qPCR) for DDR Gene Expression
This protocol is for quantifying changes in the mRNA levels of DDR genes like BRCA1 and RAD51 following CDK12 inhibition.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target genes (e.g., BRCA1, RAD51) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Flow Cytometry for Cell Cycle Analysis
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.[20][21][22][23]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a valuable tool for interrogating the function of CDK12 in cell cycle control and DNA damage response pathways. Its ability to inhibit CDK12 leads to a cascade of cellular events, including the downregulation of key DDR genes, cell cycle arrest, and increased genomic instability, ultimately providing a strong rationale for its further investigation as a potential anti-cancer therapeutic. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into CDK12 inhibition and its application in drug discovery and development.
References
- 1. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. thesgc.org [thesgc.org]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. ucl.ac.uk [ucl.ac.uk]
Preliminary Efficacy of CDK12-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling target in oncology due to its critical role in regulating transcriptional elongation of genes integral to the DNA damage response (DDR).[1][2][3] Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, heightening their sensitivity to PARP inhibitors and other DNA-damaging agents.[1][4] This document provides a technical summary of the preliminary efficacy of CDK12-IN-7, a dual inhibitor of CDK12 and CDK2. Due to the limited availability of public data on this compound, this guide synthesizes the known quantitative metrics for this specific compound with generalized experimental protocols and pathways relevant to CDK12 inhibition.
Introduction to CDK12 as a Therapeutic Target
CDK12, in partnership with its regulatory subunit Cyclin K (CycK), functions as a key transcriptional regulator.[3] The CDK12/CycK complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process essential for the transcriptional elongation of a specific subset of long and complex genes.[2][3][5][6][7] Many of these genes, including BRCA1, ATM, and ATR, are critical components of the homologous recombination (HR) pathway for DNA repair.[1][5][8]
In several cancers, including certain types of breast, ovarian, and prostate cancer, CDK12 is overexpressed or amplified, which is often associated with a poor prognosis.[2] By inhibiting CDK12, the expression of key DDR genes is suppressed, leading to genomic instability in cancer cells. This synthetic lethal approach makes CDK12 inhibitors a promising therapeutic strategy, both as monotherapy and in combination with other agents like PARP inhibitors.[1][4]
This compound Profile and Quantitative Efficacy Data
This compound is a small molecule inhibitor with dual activity against CDK12 and Cyclin-dependent kinase 2 (CDK2). The preliminary quantitative data available for this compound is summarized below.
| Target/Assay | IC50 Value | Notes |
| Biochemical Assay | ||
| CDK12 (cell-free) | 42 nM | Direct enzymatic inhibition. |
| CDK2 (cell-free) | 196 nM | Demonstrates dual specificity. |
| Cell-Based Assay | ||
| A2780 cell proliferation | 429 nM | Ovarian cancer cell line. |
| (Data sourced from publicly available information)[9] |
Core Signaling Pathway and Mechanism of Action
The primary mechanism of CDK12 inhibitors involves the disruption of transcriptional regulation, leading to downstream effects on the DNA Damage Response.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate CDK12 inhibitors. Note: These are generalized methodologies and may not reflect the exact protocols used for generating the this compound data.
Biochemical Kinase Assay (Generic)
This assay measures the direct inhibition of CDK12/CycK enzymatic activity.
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Thaw recombinant human CDK12/CycK complex, substrate (e.g., Pol2-CTD), and [γ-33P]-ATP on ice.[10]
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in 1x Kinase Assay Buffer.
-
Reaction Setup: In a 96-well plate, add kinase buffer, substrate, and the diluted inhibitor or DMSO (for positive and negative controls). Add the diluted CDK12/CycK enzyme to all wells except the negative control.[11]
-
Initiation: Start the reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 60-90 minutes.[8][11]
-
Termination: Stop the reaction and spot the mixture onto filter paper. Wash the filters to remove unincorporated ATP.
-
Readout: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (Generic)
This assay determines the effect of the inhibitor on the growth of cancer cell lines, such as A2780.
Methodology:
-
Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.
Western Blot for Target Engagement (Generic)
This protocol assesses whether the inhibitor affects the phosphorylation of CDK12's downstream target, RNA Pol II, in a cellular context.
Methodology:
-
Cell Treatment: Culture cells (e.g., HCT116, A2780) and treat with varying concentrations of this compound for 2-6 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total RNA Pol II, phospho-Ser2-RNA Pol II (pSer2), and a loading control (e.g., Actin or GAPDH).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Analysis: Quantify band intensity to determine the ratio of pSer2-Pol II to total Pol II, which indicates target engagement by the inhibitor. A reduction in this ratio signifies successful inhibition of CDK12 in cells.[6]
Conclusion and Future Directions
The available data indicates that this compound is a potent inhibitor of CDK12 with anti-proliferative activity in an ovarian cancer cell line.[9] Its dual activity against CDK2 may offer a distinct therapeutic profile compared to more selective CDK12 inhibitors. The core mechanism of action is predicated on the well-established role of CDK12 in regulating the transcription of DDR genes.
Further preclinical evaluation is necessary to fully characterize the efficacy and therapeutic potential of this compound. This would include:
-
Profiling against a broader panel of cancer cell lines to identify sensitive histologies.
-
In vivo xenograft studies to assess anti-tumor activity, pharmacokinetics, and pharmacodynamics (e.g., pSer2-Pol II modulation in tumor tissue).[12]
-
Combination studies with PARP inhibitors or chemotherapy to explore synergistic effects.
This document serves as a foundational guide based on current knowledge. The provided protocols and diagrams offer a framework for designing and interpreting further studies on this compound and other related CDK12 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. JCI - Ex vivo screen identifies CDK12 as a metastatic vulnerability in osteosarcoma [jci.org]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDK12-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK12-IN-7 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] As a key regulator of transcriptional elongation and a crucial component of the DNA damage response (DDR) and cell cycle machinery, CDK12 has emerged as a promising therapeutic target in oncology.[3] this compound offers a valuable tool for investigating the cellular functions of CDK12 and for exploring its therapeutic potential in various cancer models.
These application notes provide detailed protocols for the use of this compound in standard cell culture experiments, including cell viability, apoptosis, and cell cycle analysis. The information is intended to guide researchers in designing and executing experiments to effectively probe the biological effects of this inhibitor.
Mechanism of Action
CDK12, in complex with its partner Cyclin K, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. This process is essential for the transcriptional elongation of many genes, particularly long genes that are often involved in the DNA damage response, such as BRCA1 and ATM.[3] Inhibition of CDK12 by this compound disrupts this process, leading to impaired transcription of DDR genes, increased genomic instability, and subsequent cell cycle arrest and apoptosis in cancer cells.[3] Additionally, CDK12 has been implicated in the regulation of the mTOR signaling pathway, further highlighting its role in controlling cell growth and proliferation.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (CDK12, enzymatic assay) | 42 nM | N/A | [1] |
| IC50 (CDK2, enzymatic assay) | 196 nM | N/A | [1] |
| IC50 (Cell Proliferation) | 429 nM | A2780 (Ovarian Cancer) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (C₃₂H₃₂F₃N₉O₄: 687.65 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
To facilitate dissolution, gently vortex the tube and, if necessary, sonicate in a water bath for short intervals. Visually inspect to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A similar compound, CDK7/12-IN-1, is stable for up to 6 months at -80°C and 1 month at -20°C in DMSO.[4]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
96-well clear or opaque-walled plates (depending on the assay)
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the overnight culture medium and add the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals, or add CellTiter-Glo® reagent and measure luminescence).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., at and above the IC50 concentration) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples promptly by flow cytometry. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as compensation controls.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. Inhibition of CDK12 has been shown to induce a G2/M phase arrest.[3]
Visualizations
Caption: Workflow for cell-based assays using this compound.
Caption: CDK12 inhibition disrupts transcription and DDR.
Caption: CDK12 intersects with the mTOR growth pathway.
References
Application Notes and Protocols for CDK12-IN-7 Treatment in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of CDK12-IN-7, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK2, in ovarian cancer cell lines. The provided protocols offer detailed methodologies for replicating key experiments to assess the impact of CDK12 inhibition on cancer cell viability, signaling pathways, and apoptosis.
Introduction
Cyclin-Dependent Kinase 12 (CDK12) plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[1] In ovarian cancer, particularly high-grade serous ovarian carcinoma (HGSOC), CDK12 is frequently mutated or overexpressed.[2][3] Inhibition of CDK12 has emerged as a promising therapeutic strategy, as it leads to the downregulation of genes involved in the DNA Damage Response (DDR) pathway, including key homologous recombination (HR) genes like BRCA1.[1][3][4] This can induce synthetic lethality in cancer cells, especially when combined with PARP inhibitors.[4] this compound is a small molecule inhibitor of CDK12 and CDK2.
Quantitative Data Summary
The following tables summarize the quantitative effects of CDK12 inhibitors on various ovarian cancer cell lines. It is important to note that while data for this compound is provided where available, much of the data is derived from studies of other potent CDK12/13 inhibitors, such as THZ1, THZ531, and ZSQ836, and is presented here to be representative of the effects of CDK12 inhibition.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |
| This compound | CDK12 | 42 | A2780 | 429 |
| CDK2 | 196 |
Data sourced from MedchemExpress product information.
Table 2: Anti-proliferative Activity of Representative CDK12/13 Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (nM) |
| OVCAR8 | ZSQ836 | ~100 |
| THZ531 | ~50 | |
| CR8 | ~200 | |
| HEY | ZSQ836 | ~150 |
| THZ531 | ~75 | |
| CR8 | ~300 | |
| SKOV3 | ZSQ836 | ~200 |
| THZ531 | ~100 | |
| CR8 | ~400 | |
| A2780 | THZ1 | ~50 |
| COV362 | THZ1 | ~50 |
Note: Data for ZSQ836, THZ531, and CR8 are adapted from studies on dual CDK12/13 inhibitors and may not be solely representative of CDK12 inhibition.[5] Data for THZ1 is from a study on CDK7/12/13 inhibition.[6]
Signaling Pathways and Experimental Workflows
CDK12-Mediated Transcriptional Regulation and Impact of Inhibition
Inhibition of CDK12 disrupts the phosphorylation of the RNA Polymerase II C-terminal domain (CTD), leading to premature termination of transcription, particularly affecting long genes, many of which are involved in the DNA Damage Response (DDR).
Caption: Mechanism of this compound action in ovarian cancer cells.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound in ovarian cancer cell lines.
Caption: Workflow for in vitro testing of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: A2780, OVCAR8, HEY, SKOV3, and other relevant ovarian cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used for assessing the cytotoxicity of various compounds in ovarian cancer cell lines.[2][7][8]
-
Materials:
-
96-well plates
-
Ovarian cancer cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is for assessing changes in protein expression and phosphorylation following this compound treatment.[2][5][9]
-
Materials:
-
6-well plates
-
Ovarian cancer cells
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-CDK12, anti-BRCA1, anti-PARP, anti-cleaved-caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Apoptosis Assay (Caspase-3/7 Activity)
This protocol utilizes a live-cell imaging system to monitor apoptosis in real-time.[10][11][12]
-
Materials:
-
96-well clear-bottom black plates
-
Ovarian cancer cells
-
Complete culture medium
-
This compound
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent
-
Live-cell imaging system (e.g., IncuCyte® S3)
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the viability assay.
-
Allow cells to adhere overnight.
-
Prepare treatment solutions of this compound in complete culture medium containing the IncuCyte® Caspase-3/7 reagent at the recommended concentration.
-
Remove the existing medium and add 100 µL of the treatment solution to each well.
-
Place the plate in the live-cell imaging system.
-
Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 72 hours).
-
Analyze the images using the integrated software to quantify the number of green fluorescent (apoptotic) cells over time.
-
Conclusion
This compound presents a promising avenue for targeted therapy in ovarian cancer. The protocols outlined above provide a robust framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. The disruption of DNA damage repair pathways by CDK12 inhibition suggests a strong rationale for combination therapies, particularly with PARP inhibitors, which warrants further investigation.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovarian carcinoma CDK12 mutations misregulate expression of DNA repair genes via deficient formation and function of the Cdk12/CycK complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovarian Cancer-associated Mutations Disable Catalytic Activity of CDK12, a Kinase That Promotes Homologous Recombination Repair and Resistance to Cisplatin and Poly(ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 7. Frontiers | Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. publicatt.unicatt.it [publicatt.unicatt.it]
- 10. researchgate.net [researchgate.net]
- 11. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HM015k, a Novel Silybin Derivative, Multi-Targets Metastatic Ovarian Cancer Cells and Is Safe in Zebrafish Toxicity Studies [frontiersin.org]
Application Notes and Protocols for CDK12-IN-7 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling target in oncology research, particularly in prostate cancer.[1][2] Aberrations in CDK12 are found in a subset of aggressive prostate cancers and are associated with a distinct molecular phenotype.[3][4][5] CDK12-IN-7 is a potent inhibitor of CDK12 and also demonstrates activity against CDK2.[6][7] These application notes provide a comprehensive overview of the potential uses of this compound in prostate cancer research, including detailed protocols for key experiments.
CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a process essential for the transcriptional elongation of a specific subset of genes, including those involved in the DNA damage response (DDR).[1][2][8][9] Inhibition of CDK12 disrupts these processes, leading to impaired DNA repair, which can be synthetically lethal in cancer cells with specific genetic backgrounds.[5]
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK12. By binding to the ATP-binding pocket of CDK12, it prevents the phosphorylation of its substrates, most notably Serine 2 of the RNAPII C-terminal domain (p-RNAPII Ser2). This inhibition leads to premature termination of transcription of long genes, including many essential for homologous recombination repair (HRR) such as BRCA1, ATM, and FANCD2.[2] The resulting HRR deficiency sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.
Quantitative Data for CDK12 Inhibitors
The following table summarizes key quantitative data for this compound and other relevant CDK12 inhibitors for comparative purposes.
| Compound | Target(s) | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| This compound | CDK12 | 42 | - | - | [6][7] |
| CDK2 | 196 | - | - | [6][7] | |
| CDK12 | - | A2780 (Ovarian) | 429 | [6] | |
| Dinaciclib | pan-CDK | CDK12: 50 | - | - | [10] |
| SR-3029 | CK1δ/ε, CDK12 | CDK12: 86 | - | - | [10] |
| CDK12-IN-2 | CDK12/13 | CDK12: 52, CDK13: 10 | SKBR-3 (Breast) | - | [10] |
| CDK12-IN-3 | CDK12 | 31 | MCF7 (Breast), OV90 (Ovarian) | - | [10] |
Experimental Protocols
Cell Viability Assay to Determine the Anti-proliferative Effect of this compound
This protocol is designed to assess the effect of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plate for 72-120 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Expected Outcome: Treatment with this compound is expected to decrease the viability of prostate cancer cells in a dose-dependent manner. The IC50 value will quantify the potency of the compound in the tested cell lines.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing prostate cancer cell viability after this compound treatment.
Western Blot Analysis of p-RNAPII Ser2 Levels
This protocol aims to confirm the on-target activity of this compound by measuring the phosphorylation of its primary substrate, RNAPII at Serine 2.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RNAPII Ser2, anti-total RNAPII, anti-CDK12, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a DMSO control for a short duration (e.g., 2-6 hours) to observe direct effects on phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-RNAPII Ser2 signal to total RNAPII and the loading control.
Expected Outcome: A dose-dependent decrease in the levels of p-RNAPII Ser2 upon treatment with this compound, confirming its inhibitory effect on CDK12 kinase activity. Total RNAPII and β-actin levels should remain unchanged.
Signaling Pathway of CDK12 Inhibition
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing RNAPII Ser2 phosphorylation.
Potential Applications in Prostate Cancer Research
-
Studying Synthetic Lethality: Investigate the synergistic effects of this compound with PARP inhibitors in prostate cancer cell lines with and without DNA repair gene mutations (e.g., BRCA2).
-
Investigating Mechanisms of Resistance: Use this compound to explore how prostate cancer cells develop resistance to androgen deprivation therapy (ADT) or chemotherapy.
-
Biomarker Discovery: Identify potential biomarkers that predict sensitivity to CDK12 inhibition in prostate cancer.
-
In Vivo Studies: Evaluate the anti-tumor efficacy of this compound in prostate cancer xenograft or patient-derived xenograft (PDX) models.
Conclusion
This compound is a valuable tool for dissecting the role of CDK12 in prostate cancer biology. Its ability to inhibit CDK12 kinase activity and subsequently disrupt transcriptional regulation and DNA repair provides a strong rationale for its use in preclinical studies. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of targeting CDK12 in prostate cancer.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12 Loss Promotes Prostate Cancer Development While Exposing Vulnerabilities to Paralog-Based Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 loss drives prostate cancer progression, transcription-replication conflicts, and synthetic lethality with paralog CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 9. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for CDK12-IN-7 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription and is implicated in various cellular processes, including DNA damage response (DDR), cell cycle progression, and RNA processing.[1][2] Its dysregulation is frequently observed in several cancers, making it an attractive therapeutic target.[1][2][3] CDK12-IN-7 is a chemical inhibitor of CDK12 with an IC50 of 42 nM.[4] These application notes provide detailed protocols for validating the engagement and downstream effects of this compound using Western blot analysis, a fundamental technique for assessing protein expression and phosphorylation status.
Principle of Target Validation
The primary mechanism of CDK12 involves the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), which is essential for transcriptional elongation.[1][3][5] Inhibition of CDK12 by this compound is expected to decrease the phosphorylation of RNAP II at Serine 2 (Ser2). Furthermore, CDK12 regulates the expression of key genes involved in the DNA damage response, such as BRCA1, ATR, and FANCI.[3][5][6][7] Therefore, treatment with this compound should lead to a reduction in the protein levels of these downstream targets. Western blot analysis allows for the sensitive detection of these changes in protein phosphorylation and abundance, thereby validating the inhibitory effect of this compound on its target.
Key Experimental Targets
To validate the efficacy of this compound, the following key proteins should be assessed by Western blot:
| Target Protein | Expected Change with this compound | Rationale |
| Phospho-RNA Polymerase II (Ser2) | Decrease | Direct target of CDK12 kinase activity.[1][8][9] |
| Total RNA Polymerase II | No significant change | Loading control to ensure observed changes in phosphorylation are not due to altered total protein levels. |
| CDK12 | No significant change | To confirm the presence of the target protein in the experimental system. |
| BRCA1 | Decrease | Downstream target gene regulated by CDK12-mediated transcription.[6][7] |
| ATR | Decrease | Downstream target gene regulated by CDK12-mediated transcription.[6][7] |
| FANCD2 | Decrease | Downstream target gene regulated by CDK12-mediated transcription.[3] |
| Cleaved PARP | Increase | Indicator of apoptosis, a potential downstream consequence of CDK12 inhibition and DDR pathway disruption.[8] |
| GAPDH / β-actin / Tubulin | No significant change | Loading controls for normalization of protein levels. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK12 signaling pathway and the experimental workflow for target validation using Western blot analysis.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 9. CDK12 is a transcription elongation-associated CTD kinase, the metazoan ortholog of yeast Ctk1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RT-qPCR Protocol for Measuring Target Gene Expression in Cells Treated with CDK12-IN-7
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclin-dependent kinase 12 (CDK12), in complex with Cyclin K, is a critical regulator of gene transcription.[1][2] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for promoting transcriptional elongation.[1][3][4] CDK12 is particularly important for the expression of long genes, including a significant number of genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, FANCI, and FANCD2.[2][5][6] Inhibition of CDK12 disrupts the expression of these crucial DDR genes, leading to genomic instability and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[2][4][5] CDK12-IN-7 is a chemical inhibitor of CDK12 with an IC50 of 42 nM.[7] This document provides a detailed protocol for treating cultured cells with this compound and subsequently quantifying the expression of target genes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
CDK12 Signaling and Mechanism of Inhibition
CDK12 forms a complex with Cyclin K to become active. This complex phosphorylates serine 2 residues on the CTD of RNAPII.[3] This phosphorylation event is a signal for the transition from transcription initiation to productive elongation, which is essential for the full-length transcription of specific gene subsets, notably large genes involved in maintaining genomic stability.[5][8][9] CDK12 inhibitors, such as this compound, act by blocking the kinase activity of CDK12.[4][7] This prevents RNAPII phosphorylation, leading to premature transcription termination and subsequent downregulation of target gene expression.[9]
Experimental Workflow
The overall experimental process involves treating cultured cells with this compound or a vehicle control, followed by the extraction and purification of total RNA. The RNA quality and quantity are then assessed. Subsequently, the RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the final RT-qPCR analysis to determine relative gene expression levels.
Detailed Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture your cell line of interest (e.g., A2780 ovarian cancer cells) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Note: It is crucial to determine the optimal concentration and treatment duration for your specific cell line through dose-response and time-course experiments. A starting point could be a concentration range from 50 nM to 500 nM based on the IC50 of related compounds.[6][7] A 24-hour treatment duration is often sufficient to observe changes in gene expression.[10]
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the desired concentration of this compound to the treatment wells.
-
Add fresh medium containing an equivalent concentration of the vehicle (e.g., DMSO) to the control wells.
-
Perform each condition in triplicate to ensure statistical validity.
-
Incubate the plates for the predetermined time (e.g., 24 hours).
-
Part 2: Total RNA Isolation
This protocol uses the QIAGEN RNeasy Mini Kit as an example.[11]
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of sterile phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 350 µL of Buffer RLT. Pipette the lysate up and down several times to homogenize.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 1 volume (350 µL) of 70% ethanol (B145695) to the lysate and mix well by pipetting.
-
Transfer the sample to an RNeasy Mini spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 700 µL of Buffer RW1 to the column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE to the column. Centrifuge for 2 minutes at ≥8000 x g to dry the membrane.
-
Place the RNeasy column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the silica (B1680970) membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA. Store the eluted RNA at -80°C.
Part 3: RNA Quantification and Quality Control
Assess the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
| Sample ID | Concentration (ng/µL) | A260/280 Ratio | A260/230 Ratio |
| Control 1 | 255.4 | 2.05 | 2.10 |
| Control 2 | 261.2 | 2.08 | 2.15 |
| This compound 1 | 249.8 | 2.06 | 2.11 |
| This compound 2 | 258.1 | 2.07 | 2.13 |
| A260/280 ratio should be ~2.0 for pure RNA. A260/230 ratio should be in the range of 2.0-2.2. |
Part 4: Reverse Transcription (cDNA Synthesis)
This protocol uses a standard reverse transcription kit (e.g., SuperScript IV).[11]
-
In a PCR tube, combine the following:
-
1 µg of total RNA
-
1 µL of 10 mM dNTP mix
-
1 µL of Random Hexamers (50 ng/µL) or Oligo(dT) primers (50 µM)
-
Nuclease-free water to a final volume of 13 µL.
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5x SSIV Buffer
-
1 µL of 100 mM DTT
-
1 µL of RNaseOUT™ Recombinant RNase Inhibitor
-
1 µL of SuperScript™ IV Reverse Transcriptase (200 U/µL).
-
-
Add 7 µL of the master mix to each RNA/primer mixture for a total reaction volume of 20 µL.
-
Incubate the reaction at 50-55°C for 10 minutes.
-
Inactivate the enzyme by incubating at 80°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR.[12]
Part 5: Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design: Design primers for your target genes (e.g., BRCA1, ATR) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| BRCA1 | (Sequence) | (Sequence) |
| ATR | (Sequence) | (Sequence) |
| GAPDH | (Sequence) | (Sequence) |
| Primer sequences should be validated for specificity and efficiency. |
-
Reaction Setup: Prepare the qPCR reaction in a 20 µL final volume.[13]
-
10 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM stock)
-
0.5 µL of Reverse Primer (10 µM stock)
-
2 µL of diluted cDNA template
-
7 µL of Nuclease-free water.
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling program.[14]
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: Perform to verify the specificity of the amplified product.
-
Data Analysis and Expected Results
The relative quantification of gene expression can be calculated using the Livak method (2-ΔΔCt) .
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene.
-
ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
-
-
Calculate Fold Change:
-
Fold Change = 2-ΔΔCt
-
Expected Results: Treatment with this compound is expected to cause a significant downregulation of CDK12 target genes, particularly those involved in the DDR pathway.[6][10] This will be reflected as a fold change value of less than 1.
| Target Gene | Avg Ct (Vehicle) | Avg Ct (this compound) | ΔCt (Vehicle) | ΔCt (this compound) | ΔΔCt | Fold Change |
| GAPDH | 18.5 | 18.6 | - | - | - | - |
| BRCA1 | 24.2 | 26.5 | 5.7 | 7.9 | 2.2 | 0.22 |
| ATR | 23.1 | 24.8 | 4.6 | 6.2 | 1.6 | 0.33 |
| This table presents hypothetical data for illustrative purposes. ΔCt values are calculated relative to the average GAPDH Ct for each condition. |
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 5. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation | bioRxiv [biorxiv.org]
- 9. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 11. RT-qPCR [bio-protocol.org]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. mcgill.ca [mcgill.ca]
- 14. oaepublish.com [oaepublish.com]
Application Notes and Protocols for ChIP-seq Analysis Following CDK12-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a critical role in the regulation of gene expression.[1] It is a key kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process crucial for the transition from transcription initiation to productive elongation.[1][2] CDK12 is particularly important for the expression of long genes, including many essential DNA Damage Response (DDR) genes like BRCA1, ATR, and FANCI.[1][3] Consequently, inhibition of CDK12 impairs the DDR pathway, creating a "BRCAness" phenotype and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1][3]
CDK12-IN-7 is a chemical probe that inhibits CDK12 and CDK2 with IC50 values of 42 nM and 196 nM, respectively.[4] Its use in conjunction with Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) provides a powerful method to investigate the genome-wide consequences of CDK12 inhibition on Pol II transcription, chromatin states, and the expression of critical genes. These application notes provide an overview of the expected outcomes and detailed protocols for performing ChIP-seq analysis after treating cells with this compound.
Mechanism of Action: CDK12 in Transcriptional Regulation
CDK12-mediated phosphorylation of the Pol II CTD, primarily at the Serine 2 (Ser2) and Serine 5 (Ser5) positions of the heptapeptide (B1575542) repeat, is essential for productive transcription elongation.[5][6] This phosphorylation helps recruit splicing and polyadenylation factors, ensuring the synthesis of full-length, properly processed messenger RNAs.[7] Inhibition of CDK12 with a small molecule like this compound disrupts this process, leading to a cascade of transcriptional defects.
Application Note: Expected Outcomes of CDK12 Inhibition on Pol II Occupancy
ChIP-seq experiments using antibodies against total Pol II (Rpb1), Pol II pSer2, and Pol II pSer5 are highly informative. Treatment with this compound is expected to cause distinct, genome-wide changes in the occupancy and phosphorylation status of Pol II. These changes are summarized below.
Data Presentation: Summary of Expected ChIP-seq Results
| ChIP Target | Genomic Region | Expected Change after this compound Treatment | Rationale |
| Total RNA Pol II | Promoter-Proximal/TSS | Decrease or No Change | Inhibition of CDK12 can stimulate the escape of Pol II from the promoter-proximal pause.[8] |
| Gene Body | Increase | A key consequence of CDK12 inhibition is a genome-wide defect in transcription elongation, causing Pol II to slow down and accumulate within gene bodies.[5][9] | |
| 3' End / TES | Decrease | Reduced transcriptional processivity and premature termination lead to a loss of Pol II occupancy towards the end of genes, particularly long ones.[6][7] | |
| Pol II pSer2 | Promoter-Proximal/TSS | No Significant Change | Ser2 phosphorylation is typically low at the TSS. |
| Gene Body & 3' End | Global Decrease | CDK12 is a primary kinase for phosphorylating Ser2 during elongation; its inhibition leads to a rapid, global reduction in this mark.[5][10] | |
| Pol II pSer5 | Promoter-Proximal/TSS | Decrease | Some studies indicate that CDK12 also contributes to Ser5 phosphorylation at the transcription start site (TSS).[5][10] |
| Gene Body | Decrease | CDK12 inhibition leads to a global reduction of CTD Ser5 phosphorylation.[5] |
Experimental Workflow for ChIP-seq Analysis
The overall workflow involves treating cultured cells with this compound, followed by standard ChIP-seq procedures and bioinformatic analysis to identify regions with differential Pol II binding.
Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the treatment of adherent cells. Conditions should be optimized for the specific cell line used.
-
Cell Seeding: Plate cells (e.g., HeLa, HCT116, A2780) on 15 cm dishes at a density that will result in 80-90% confluency at the time of harvesting. Culture in appropriate media and conditions.
-
Preparation of Inhibitor: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment:
-
For the experimental group, dilute the this compound stock solution in fresh culture media to a final concentration of 1-5 µM. The IC50 for A2780 cell proliferation is 429 nM, so a higher concentration is used to ensure target engagement in a cell-based assay.[4]
-
For the control group, add an equivalent volume of DMSO to fresh culture media.
-
Aspirate old media from the cells and replace with the inhibitor- or DMSO-containing media.
-
-
Incubation: Incubate the cells for a defined period. Short time points (e.g., 15, 30, 60 minutes) are recommended to capture the direct effects on transcription elongation.[5][10] Longer time points (e.g., 4-6 hours) can be used to study downstream gene expression changes.
-
Harvesting: Proceed immediately to the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard methods and includes modifications for studying Pol II.[11]
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture media to a final concentration of 1%. Swirl gently and incubate at room temperature for 10 minutes.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
-
Cell Collection:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube, centrifuge at 1,500 rpm for 5 minutes at 4°C, and discard the supernatant.
-
-
Cell Lysis:
-
Chromatin Shearing:
-
Centrifuge the lysate to pellet the nuclei. Resuspend the nuclear pellet in a RIPA or sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization is critical. Verify fragment size by running an aliquot on an agarose (B213101) gel.
-
Centrifuge the sonicated lysate at high speed to pellet debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Set aside an aliquot of the pre-cleared chromatin to serve as the "Input" control.
-
Add the primary antibody (e.g., anti-Rpb1, anti-Pol II pSer2, anti-Pol II pSer5) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight. Do the same for the "Input" sample.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.[11]
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation. Elute in a small volume of nuclease-free water or elution buffer.
-
Protocol 3: Bioinformatic Analysis of ChIP-seq Data
The analysis aims to compare Pol II occupancy between this compound-treated and DMSO-treated samples.
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., hg38, mm10) using an aligner like BWA or Bowtie2.
-
Filtering: Remove PCR duplicates and reads with low mapping quality.
-
Normalization and Visualization:
-
Normalize the data to sequencing depth and to the Input control.
-
Generate signal tracks (e.g., bigWig format) for visualization in a genome browser like IGV or UCSC Genome Browser.
-
-
Peak Calling: Use a peak caller like MACS2 to identify regions of significant enrichment for Pol II binding.
-
Differential Binding Analysis:
-
Use tools like DiffBind or DESeq2 to identify genomic regions with statistically significant changes in Pol II occupancy between the this compound and DMSO conditions.
-
-
Downstream Analysis:
-
Annotate differential binding sites to nearby genes.
-
Generate metagene profiles to visualize average Pol II occupancy across all expressed genes, comparing treated vs. control samples.
-
Perform Gene Ontology (GO) and pathway analysis on genes showing significant changes in Pol II binding to identify affected biological processes (e.g., DNA damage response, cell cycle).[7]
-
References
- 1. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with CDK12-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This activity is essential for the transcriptional elongation of a specific subset of long and complex genes, many of which are involved in the DNA damage response (DDR) and cell cycle progression.[1][2][3] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, as it can induce synthetic lethality in cancers with specific genetic backgrounds and sensitize tumor cells to other therapies. CDK12-IN-7 is a representative small molecule inhibitor of CDK12. This document provides detailed application notes and protocols for analyzing the cell cycle arrest induced by CDK12 inhibitors using flow cytometry.
Mechanism of Action: CDK12 Inhibition and Cell Cycle Arrest
CDK12, in complex with its partner Cyclin K, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle.[1] It achieves this by ensuring the proper transcription of core DNA replication genes.[1] Inhibition of CDK12's kinase activity leads to a defect in RNAPII processivity, particularly affecting the transcription of these essential replication genes.[1] This results in an insufficient supply of the proteins required for DNA synthesis, leading to a delay or arrest in the G1/S phase transition.[1] Prolonged inhibition of CDK12 can also lead to an accumulation of cells in the G2/M phase, which is thought to be a secondary effect of DNA damage accumulation due to the compromised expression of DNA repair genes.[1]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the quantitative data on cell cycle distribution in HCT116 cells expressing an analog-sensitive (AS) CDK12, following treatment with the specific inhibitor 3-MB-PP1. This data illustrates the typical G1/S arrest phenotype induced by CDK12 inhibition.
| Treatment Time (hours) | Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | Control | 85 | 5 | 10 |
| 6 | Control | 70 | 20 | 10 |
| 12 | Control | 30 | 55 | 15 |
| 18 | Control | 15 | 30 | 55 |
| 24 | Control | 35 | 45 | 20 |
| 0 | + 3-MB-PP1 | 85 | 5 | 10 |
| 6 | + 3-MB-PP1 | 80 | 10 | 10 |
| 12 | + 3-MB-PP1 | 75 | 15 | 10 |
| 18 | + 3-MB-PP1 | 55 | 30 | 15 |
| 24 | + 3-MB-PP1 | 50 | 35 | 15 |
Data is adapted from a study on analog-sensitive CDK12 HCT116 cells treated with 3-MB-PP1, which mimics the effect of a specific CDK12 inhibitor. The percentages are representative of the cell cycle distribution observed.[1]
Experimental Protocols
Herein, we provide a detailed protocol for the analysis of cell cycle distribution by flow cytometry using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound (or other CDK12 inhibitor)
-
Cell line of interest (e.g., HCT116, OVCAR3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE-A).
-
Gate out doublets and aggregates using the pulse width and pulse area parameters.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: CDK12 signaling pathway and the effect of its inhibition.
References
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage after CDK12-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with Cyclin K, plays a critical role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II.[1][2] A key function of CDK12 is to maintain genomic stability by ensuring the proper expression of genes involved in the DNA damage response (DDR), particularly those required for homologous recombination (HR) repair, such as BRCA1, ATR, FANCI, and FANCD2.[3][4] Many of these DDR genes are characterized by their long gene length, making their transcription particularly dependent on CDK12 activity.[5]
CDK12-IN-7 is a chemical probe for CDK12. Inhibition of CDK12 with compounds like this compound leads to a decrease in the expression of these essential DDR genes.[5] This impairment of the HR repair pathway results in a cellular phenotype often referred to as "BRCAness," characterized by a deficiency in repairing DNA double-strand breaks (DSBs).[6] Consequently, inhibition of CDK12 leads to an accumulation of endogenous DNA damage and sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[6]
A well-established method for visualizing and quantifying DNA DSBs is through the immunofluorescent staining of surrogate markers, primarily phosphorylated H2AX (γH2AX) and p53-binding protein 1 (53BP1).[7] Following a DSB, H2AX is rapidly phosphorylated at serine 139, forming distinct nuclear foci that can be detected by specific antibodies.[1] Similarly, 53BP1 is recruited to the sites of DSBs, where it also forms microscopically visible foci.[7] The quantification of these foci serves as a robust biomarker for the extent of DNA damage.
These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX and 53BP1 in cells treated with this compound to assess the induction of DNA damage.
Data Presentation
The following tables present representative quantitative data on the induction of DNA damage foci following treatment with a CDK12 inhibitor. This data illustrates the expected outcome of the described protocol.
Table 1: Dose-Dependent Increase in γH2AX Foci Formation after CDK12 Inhibitor Treatment
| Treatment Group | Concentration (nM) | Mean γH2AX Foci per Cell (± SD) | Percentage of Cells with >10 Foci (± SD) |
| Vehicle (DMSO) | - | 2.5 ± 1.1 | 5.2% ± 2.1% |
| CDK12 Inhibitor | 50 | 8.7 ± 3.4 | 35.8% ± 5.5% |
| CDK12 Inhibitor | 100 | 15.2 ± 5.1 | 78.4% ± 8.2% |
| CDK12 Inhibitor | 250 | 24.9 ± 7.8 | 95.1% ± 4.3% |
Table 2: Time-Course of γH2AX Foci Formation after Treatment with 100 nM CDK12 Inhibitor
| Treatment Group | Time (hours) | Mean γH2AX Foci per Cell (± SD) | Percentage of Cells with >10 Foci (± SD) |
| Vehicle (DMSO) | 24 | 2.8 ± 1.3 | 6.1% ± 2.5% |
| CDK12 Inhibitor | 6 | 7.9 ± 2.9 | 30.5% ± 4.8% |
| CDK12 Inhibitor | 12 | 12.4 ± 4.5 | 65.7% ± 7.1% |
| CDK12 Inhibitor | 24 | 16.1 ± 5.5 | 82.3% ± 6.9% |
| CDK12 Inhibitor | 48 | 14.8 ± 5.2 | 75.9% ± 8.0% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway from CDK12 inhibition to DNA damage foci formation.
References
- 1. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA2 protein destruction dictates DNA hyperexcision, cGAS–STING activation, and innate immune response in CDK12-deregulated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Dynamics of 53BP1 Foci Following Simultaneous Induction of Clustered and Dispersed DNA Damage in U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK12-IN-7 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo dosage data for CDK12-IN-7 has been identified in publicly available literature. The following application notes and protocols are based on data from structurally similar or functionally related selective CDK12 inhibitors. Researchers should use this information as a starting point and conduct dose-escalation studies to determine the optimal dosage and administration schedule for this compound in their specific animal models.
Introduction to this compound
This compound is an inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK2, with IC50 values of 42 nM and 196 nM, respectively.[1] CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, particularly due to its role in the expression of genes involved in the DNA damage response (DDR).[4] By downregulating key DDR proteins, CDK12 inhibitors can induce a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.
Proposed Signaling Pathway of CDK12 Inhibition
The following diagram illustrates the central role of the CDK12/Cyclin K complex in transcription and the DNA damage response, and the mechanism of action for CDK12 inhibitors.
Caption: CDK12/Cyclin K phosphorylates RNAPII to promote transcription of DDR genes. CDK12 inhibitors block this, leading to impaired DNA repair.
Quantitative Data from In Vivo Studies of Selective CDK12 Inhibitors
The following table summarizes in vivo dosage and administration data for selective CDK12 inhibitors that may serve as a reference for designing studies with this compound.
| Inhibitor | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| SR-4835 | Female SCID Beige mice with TNBC xenografts | 20 mg/kg | Oral gavage or IV | Not specified | Well-tolerated with long-term dosing; potent anti-TNBC activity. | [5] |
| BSJ-01-175 | Ewing sarcoma PDX mouse model | 10 mg/kg | Intraperitoneal (i.p.) | Once a day | Significant suppression of tumor growth. | [6][7][8][9] |
| THZ531 | Immune-deficient NSG mice with KMS28 subcutaneous tumors | 10 mg/kg | Intraperitoneal (i.p.) | Once daily, five days per week | Synergistic effects when combined with PARP inhibitors. | [10] |
| Compound A | SCLC and TNBC CDX models | Not specified | Oral (BID) | For 28 days | Dose-dependent tumor growth inhibition. | [11] |
| PB-series (e.g., PB301, PB325) | Balb/c mice with SUM149PT xenografts | Not specified | Oral | Once/twice-daily | Reduced tumor burden. | [12] |
Detailed Experimental Protocols
The following are generalized protocols for in vivo animal studies based on the available literature for selective CDK12 inhibitors. These should be adapted and optimized for this compound.
Patient-Derived Xenograft (PDX) Mouse Model of Ewing Sarcoma
This protocol is based on studies with the selective CDK12/13 inhibitor BSJ-01-175.[6][7][8]
Objective: To evaluate the in vivo efficacy of a CDK12 inhibitor in a patient-derived Ewing sarcoma xenograft model.
Materials:
-
BSJ-01-175 (or this compound)
-
Vehicle control (e.g., DMSO, PEG300, Tween-80, Saline)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Ewing sarcoma patient-derived tumor tissue
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of a CDK12 inhibitor in a PDX mouse model.
Procedure:
-
Tumor Implantation: Subcutaneously implant patient-derived Ewing sarcoma tumor fragments into the flanks of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer the CDK12 inhibitor (e.g., BSJ-01-175 at 10 mg/kg) via intraperitoneal injection once daily.
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size limit or for a specified duration.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for the treatment group compared to the control group.
Orthotopic Patient-Derived Xenograft (PDX) Model of Triple-Negative Breast Cancer (TNBC)
This protocol is based on studies with the selective CDK12/13 inhibitor SR-4835.[13]
Objective: To assess the anti-tumor activity of a CDK12 inhibitor in an orthotopic TNBC PDX model.
Materials:
-
SR-4835 (or this compound)
-
Vehicle control
-
Female SCID Beige mice
-
TNBC patient-derived tumor fragments
Procedure:
-
Tumor Implantation: Implant TNBC PDX tumor fragments into the mammary fat pad of female SCID Beige mice.
-
Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups when tumors are established.
-
Drug Administration:
-
Treatment Group: Administer the CDK12 inhibitor (e.g., SR-4835 at 20 mg/kg) via oral gavage.
-
Control Group: Administer the vehicle control.
-
Combination Groups (Optional): Include groups treated with a DNA-damaging agent (e.g., cisplatin) alone and in combination with the CDK12 inhibitor.
-
-
Monitoring and Endpoint: Monitor tumor growth and animal well-being as described in the previous protocol.
-
Data Analysis: Evaluate the effect of the single agent and combination therapy on tumor growth.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01-175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: CRISPR Screen to Identify Sensitizers to CDK12-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a significant target in cancer therapy due to its critical role in regulating transcription and maintaining genomic stability, particularly through its control of genes involved in the DNA damage response (DDR).[1][2] Inhibition of CDK12 can lead to synthetic lethality in cancers with specific genetic backgrounds. CDK12-IN-7 is a potent and selective inhibitor of CDK12.[3] Identifying genes that sensitize cancer cells to this compound can uncover novel combination therapies and biomarkers for patient stratification. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genetic sensitizers to this compound.
Signaling Pathways and Experimental Workflow
CDK12 Signaling Pathway
CDK12, in complex with Cyclin K, plays a crucial role in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), which is essential for transcriptional elongation.[4][5] This regulation is particularly important for the expression of long genes, including many key DDR genes such as BRCA1, ATM, and ATR.[6] Disruption of CDK12 activity impairs the homologous recombination (HR) pathway of DNA repair, rendering cells vulnerable to DNA damaging agents and inhibitors of other repair pathways, such as PARP inhibitors.[6]
Caption: CDK12 signaling pathway and points of intervention.
Experimental Workflow for CRISPR Sensitization Screen
The overall workflow involves transducing a population of Cas9-expressing cells with a pooled sgRNA library, followed by selection with this compound. The relative abundance of sgRNAs in the surviving and control populations is then determined by next-generation sequencing (NGS) to identify genes whose knockout leads to sensitization.
Caption: Experimental workflow for a CRISPR sensitizer screen.
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line relevant to the therapeutic context of interest (e.g., ovarian, prostate, or breast cancer). Ensure the selected cell line is amenable to lentiviral transduction and exhibits a suitable dynamic range of response to this compound.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select for a polyclonal population of Cas9-expressing cells.
-
Lentiviral sgRNA Library Production: Amplify a genome-wide or focused sgRNA library (e.g., targeting the kinome or DDR pathways) and package it into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids. Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
CRISPR-Cas9 Library Screening
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: Select the transduced cells with puromycin to eliminate non-transduced cells.
-
Drug Treatment:
-
Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of this compound for the Cas9-expressing cell line in a preliminary dose-response experiment.
-
Split the transduced cell population into two arms: a control group treated with DMSO and a treatment group treated with the predetermined IC20-IC30 of this compound.
-
Culture the cells for a sufficient period to allow for the depletion of sensitized cells (typically 10-14 days), ensuring the cell population is passaged as needed to maintain library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treatment arms.
-
Extract genomic DNA (gDNA) from a sufficient number of cells to maintain library coverage.
-
Amplify the sgRNA-containing cassettes from the gDNA using PCR.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the relative abundance of each sgRNA.
-
Data Analysis and Hit Identification
-
Data Processing: Align the sequencing reads to a reference file of the sgRNA library to obtain read counts for each sgRNA.
-
Hit Identification: Use statistical methods, such as MAGeCK or drugZ, to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated control. Genes with multiple significantly depleted sgRNAs are considered primary hits.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of sensitizer hits to identify biological processes and signaling pathways that are overrepresented.
Hit Validation
-
Individual Gene Knockout: Validate the top hits by generating individual knockout cell lines for each candidate gene using two independent sgRNAs per gene.
-
Dose-Response Assays: Perform dose-response assays with this compound on the individual knockout cell lines and control cells to confirm sensitization.
-
Synergy Analysis: Calculate synergy scores (e.g., using the Bliss independence or Loewe additivity models) to quantify the interaction between the gene knockout and this compound treatment.
Data Presentation
Table 1: Hypothetical Results of a CRISPR Screen for this compound Sensitizers
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| WEE1 | WEE1 G2 checkpoint kinase | -2.8 | 1.2e-8 |
| ATR | ATR serine/threonine kinase | -2.5 | 3.5e-8 |
| CHEK1 | Checkpoint kinase 1 | -2.3 | 8.1e-7 |
| FANCA | Fanconi anemia complementation group A | -2.1 | 2.4e-6 |
| RAD51 | RAD51 recombinase | -1.9 | 7.9e-6 |
| POLQ | DNA polymerase theta | -1.8 | 1.5e-5 |
| RIF1 | Replication timing regulatory factor 1 | -1.7 | 3.2e-5 |
Table 2: Validation of Top Sensitizer Hits
| Gene Knockout | Parental IC50 (nM) of this compound | Knockout IC50 (nM) of this compound | Fold Sensitization |
| Control | 500 | 480 | 1.04 |
| WEE1 | 500 | 150 | 3.33 |
| ATR | 500 | 180 | 2.78 |
| CHEK1 | 500 | 220 | 2.27 |
Conclusion
This application note provides a comprehensive framework for conducting a CRISPR-Cas9 screen to identify genetic sensitizers to the CDK12 inhibitor, this compound. The identification of such sensitizers can provide valuable insights into the mechanisms of CDK12 inhibitor action and resistance, and pave the way for the development of rational combination therapies to enhance the efficacy of CDK12-targeted treatments in cancer. The provided protocols and data tables serve as a guide for researchers to design, execute, and interpret their own CRISPR screening experiments.
References
- 1. CRISPR screening identifies CDK12 as a conservative vulnerability of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Genome-wide profiling of genetic synthetic lethality identifies CDK12 as a novel determinant of PARP1/2 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthetic Lethal Targeting of CDK12-Deficient Prostate Cancer with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with CDK12-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. It is a key transcriptional kinase that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation and the synthesis of full-length mRNAs.[1][2][3] Notably, CDK12 preferentially regulates the expression of long genes with a high number of exons, including a significant number of genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, FANCI, and FANCD2.[4][5] Inhibition of CDK12 can lead to a "BRCAness" phenotype, characterized by deficiencies in homologous recombination repair, thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[2][5][6]
CDK12-IN-7 is a potent inhibitor of CDK12 with additional activity against CDK2.[6] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of CDK12 activity.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of CDK12, preventing the phosphorylation of its substrates. The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain of the large subunit of RNA Polymerase II (RNAPII). Specifically, CDK12 is involved in the phosphorylation of Serine 2 (Ser2) and Serine 5 (Ser5) residues within the heptapeptide (B1575542) repeats of the RNAPII CTD.[1][7][8] This phosphorylation is a critical signal for the transition from transcription initiation to productive elongation.[1]
By inhibiting CDK12, this compound disrupts this process, leading to a global defect in transcription elongation.[1] This disproportionately affects the expression of long genes, including those integral to the DNA damage response.[4] The resulting decrease in the levels of key DDR proteins, such as BRCA1, creates a state of homologous recombination deficiency (HRD), often referred to as "BRCAness".[2][9] This induced vulnerability can be exploited therapeutically, particularly in combination with agents that target alternative DNA repair pathways, such as PARP inhibitors.[2][10]
Data Presentation
Biochemical Potency and Selectivity of this compound
| Kinase | IC50 (nM) | Assay Conditions |
| CDK12 | 42 | Biochemical Assay |
| CDK2 | 196 | Biochemical Assay |
| Data sourced from MedchemExpress.[6] |
Cellular Activity of this compound
| Cell Line | IC50 (nM) | Assay Type |
| A2780 (Ovarian Cancer) | 429 | Cell Proliferation Assay |
| Data sourced from MedchemExpress.[6] |
Synergistic Activity of a CDK12 Inhibitor (CDK12-IN-3, a close analog) with Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Effect |
| SKOV3 | 50 nM CDK12-IN-3 + Olaparib (various concentrations) | Synergistic decrease in cell viability |
| OVCAR3 | 50 nM CDK12-IN-3 + Olaparib (various concentrations) | Synergistic decrease in cell viability |
| Data is for the close analog CDK12-IN-3 and is indicative of the potential for synergistic effects with this compound.[2] |
Experimental Protocols
High-Throughput Biochemical Screening for CDK12 Inhibitors using ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and is adapted from generic ADP-Glo™ kinase assay protocols.
Materials:
-
Recombinant human CDK12/Cyclin K enzyme complex
-
CDK12 substrate (e.g., a peptide mimicking the RNAPII CTD)
-
This compound (as a control inhibitor)
-
Compound library
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and library compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation:
-
Add 2.5 µL of diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of kinase buffer to "no enzyme" control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of CDK12/Cyclin K and substrate in kinase buffer.
-
Add 5 µL of the enzyme/substrate mix to all wells except the "no enzyme" controls.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer.
-
Add 2.5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Reading:
-
Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known inhibitor (0% activity).
-
Plot the dose-response curves and calculate IC50 values for hit compounds.
-
High-Throughput Cell-Based Screening for Anti-proliferative Effects
This protocol describes a general method for assessing the anti-proliferative effects of this compound in a 384-well format using a resazurin-based viability assay.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
This compound
-
Compound library
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
384-well clear-bottom, black-walled tissue culture plates
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density in 40 µL of complete medium and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound and library compounds in culture medium.
-
Add 10 µL of the diluted compounds to the corresponding wells. Include vehicle controls (DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from media-only wells).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot dose-response curves and calculate GI50/IC50 values.
-
Visualizations
Caption: CDK12 signaling and inhibition by this compound.
Caption: High-throughput biochemical screening workflow.
Caption: High-throughput cellular screening workflow.
References
- 1. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citeab.com [citeab.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CDK12-IN-7: A Potent Tool for Unraveling Transcriptional Regulation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the intricate mechanisms of transcription, the small molecule inhibitor CDK12-IN-7 has emerged as a valuable tool. This compound offers a potent and relatively selective means to probe the function of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in cellular assays.
Introduction to CDK12 and Transcriptional Control
Cyclin-Dependent Kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a critical role in the regulation of gene expression. The CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). This phosphorylation, predominantly at serine 2 (Ser2) and serine 5 (Ser5) residues of the CTD heptapeptide (B1575542) repeats, is a crucial signal for the transition from transcription initiation to productive elongation.
Inhibition of CDK12 disrupts this finely tuned process, leading to a global defect in transcriptional elongation. This effect is particularly pronounced for long genes and those involved in the DNA damage response (DDR), making CDK12 a compelling target for both basic research and therapeutic development.
This compound: A Dual Inhibitor of CDK12 and CDK2
This compound, also known as Compound 2, is a potent inhibitor of CDK12. It also exhibits inhibitory activity against CDK2, another key regulator of the cell cycle. Understanding this dual activity is essential for interpreting experimental results.
Quantitative Data for this compound
| Target | IC50 (nM) | Assay Type |
| CDK12 | 42 | Enzymatic Assay |
| CDK2 | 196 | Enzymatic Assay |
| A2780 Cells | 429 | Cell Proliferation Assay |
This data highlights the potency of this compound against its primary target, CDK12, and provides context for its cellular effects.
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a research tool, it is crucial to understand the signaling pathway in which CDK12 operates and the experimental workflows to assess its impact.
The diagram above illustrates the central role of the CDK12/Cyclin K complex in phosphorylating the RNAPII CTD, a critical step for recruiting elongation factors and ensuring productive transcription. This compound directly inhibits the kinase activity of the CDK12/Cyclin K complex, thereby blocking this cascade.
This workflow outlines the key steps for investigating the effects of this compound in a cellular context. Following treatment, researchers can employ a variety of downstream assays to measure the inhibitor's impact on CDK12 activity, gene expression, and cell viability.
Detailed Experimental Protocols
The following protocols provide a starting point for utilizing this compound in your research. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of RNAPII CTD Ser2 Phosphorylation
Objective: To assess the inhibition of CDK12 kinase activity in cells by measuring the phosphorylation of its direct substrate, RNAPII CTD Ser2.
Materials:
-
Cells of interest (e.g., A2780)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD Ser2 (e.g., clone 3E10)
-
Anti-total RNAPII (e.g., clone 8WG16)
-
Anti-loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified time (e.g., 2, 6, 12 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RNAPII Ser2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total RNAPII and a loading control.
-
Protocol 2: RNA-Sequencing to Profile Transcriptional Changes
Objective: To identify genes and pathways affected by CDK12 inhibition through global gene expression analysis.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality and quantity assessment tools (e.g., NanoDrop, Bioanalyzer)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed and treat cells with this compound (e.g., a concentration around the IC50 for cell proliferation) and a DMSO vehicle control for a desired time point (e.g., 6 or 12 hours). Use biological triplicates for each condition.
-
Harvest cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.
-
-
RNA Quality Control and Quantification:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from a defined amount of total RNA (e.g., 1 µg) according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform quality control on the prepared libraries.
-
Sequence the libraries on a next-generation sequencing platform to a desired read depth.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway and gene ontology analysis to identify the biological processes affected by CDK12 inhibition.
-
Conclusion
This compound serves as a powerful chemical probe for dissecting the role of CDK12 in transcription and other cellular processes. By utilizing the information and protocols provided in these application notes, researchers can effectively employ this tool to advance our understanding of transcriptional regulation in both normal physiology and disease states such as cancer.
Disclaimer: This information is for research use only and not for use in diagnostic procedures. Researchers should always adhere to proper laboratory safety practices.
Troubleshooting & Optimization
CDK12-IN-7 solubility issues and solutions
Welcome to the technical support center for CDK12-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this potent CDK12/CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2) with IC₅₀ values of 42 nM and 196 nM, respectively.[1] By inhibiting CDK12, this compound disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription elongation.[2][3] This preferentially affects the expression of long genes, including many involved in the DNA Damage Response (DDR) such as BRCA1, ATR, FANCI, and FANCD2.[2][4][5] Inhibition of CDK12 can lead to a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[3]
Q2: What are the recommended solvents for dissolving this compound?
Based on information for structurally related compounds and general practices for small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For other CDK12 inhibitors like CDK12-IN-3 and CDK7/12-IN-1, high concentrations (e.g., 100-250 mg/mL) can be achieved in DMSO, often with the aid of ultrasonication.[6]
Q3: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic small molecule inhibitors. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Pre-warm the Media: Pre-warming the aqueous medium to 37°C can help improve solubility.
-
Use a Step-wise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your culture medium. Add the inhibitor stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final working solution should be kept to a minimum (ideally ≤0.1% v/v) to avoid both direct cellular toxicity and precipitation of the inhibitor.
-
Consider Co-solvents (for in vivo studies): For animal studies, formulation with co-solvents such as PEG300, Tween-80, or corn oil may be necessary to achieve a stable solution for administration.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Observation | Potential Cause | Recommended Solution |
| Solid material does not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Compound has low solubility at room temperature. 3. Quality of DMSO. | 1. Ensure you are using a sufficient volume of DMSO to reach the desired concentration. 2. Gently warm the solution in a 37°C water bath and use an ultrasonic bath to aid dissolution. 3. Use fresh, high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds. |
| Precipitation occurs immediately upon dilution in aqueous media. | 1. Final concentration exceeds the aqueous solubility limit. 2. Rapid change in solvent polarity ("crashing out"). | 1. Perform a solubility test to determine the maximum soluble concentration in your specific medium. 2. Pre-warm the media and add the DMSO stock solution slowly while mixing. Consider an intermediate dilution step. |
| Precipitation is observed after incubation (e.g., in a cell culture plate). | 1. Compound instability in the aqueous environment over time. 2. Interaction with media components (e.g., proteins in serum). 3. Evaporation of media leading to an increase in compound concentration. | 1. Reduce the incubation time if possible. 2. Test for precipitation in serum-free versus serum-containing media to identify interactions. 3. Ensure proper humidification in the incubator. |
| Inconsistent experimental results. | 1. Partial precipitation of the compound, leading to an unknown effective concentration. 2. Degradation of the compound in solution. | 1. Visually inspect all solutions for precipitation before use. If in doubt, centrifuge the working solution and use the supernatant. 2. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. |
Solubility Data for Related CDK12 Inhibitors
| Compound | Solvent | Solubility | Notes |
| CDK12-IN-3 | DMSO | 250 mg/mL (531.33 mM) | Requires ultrasonication. Use of newly opened, hygroscopic DMSO is recommended. |
| CDK7/12-IN-1 | DMSO | 100 mg/mL (216.17 mM) | Requires ultrasonication. Use of newly opened, hygroscopic DMSO is recommended.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 663.65 g/mol . To prepare a 10 mM stock solution, you will need 6.6365 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of this compound solid in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the tube containing the solid compound.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes.
-
Use sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Periodically check for dissolution.
-
Visually inspect: Once the solid is no longer visible and the solution is clear, the stock solution is ready.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable for a limited time.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 1 µM working solution.
-
Perform a serial dilution:
-
To minimize precipitation and ensure accurate dilution, it is best to perform a serial dilution rather than a single large dilution.
-
First, prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed media to get a 100 µM solution (e.g., add 2 µL of 10 mM stock to 198 µL of media). Mix gently by pipetting.
-
Next, dilute the 100 µM intermediate solution 1:100 in pre-warmed media to achieve the final 1 µM concentration (e.g., add 10 µL of 100 µM solution to 990 µL of media).
-
-
Mix gently: After the final dilution, mix the working solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the media.
-
Immediate use: Add the final working solution to your cell culture plates immediately after preparation.
Visualizations
CDK12 Signaling Pathway in Cancer
The following diagram illustrates the central role of the CDK12/Cyclin K complex in transcription regulation and its impact on key cancer-related processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing CDK12-IN-7 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CDK12-IN-7 for cell viability assays. This guide includes frequently asked questions, detailed troubleshooting advice, experimental protocols, and visual diagrams to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a crucial kinase that, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II. This action is essential for the transcriptional elongation of a specific subset of genes, many of which are involved in the DNA Damage Response (DDR), including key homologous recombination repair genes like BRCA1 and ATR.[1][2] By inhibiting CDK12, this compound disrupts the transcription of these genes, leading to impaired DNA repair, genomic instability, and ultimately, cancer cell death.[1][2]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
For a new inhibitor like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic effects on your specific cell line. A typical starting range could be from 1 nM to 100 µM.[3] Published data indicates that this compound has an IC50 of 42 nM against CDK12 and an IC50 of 429 nM in A2780 ovarian cancer cells.[4] Therefore, a sensible approach would be to use a logarithmic dilution series that brackets these values.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on the cell line's doubling time and the specific biological question being addressed.[3] Typical incubation times for cell viability assays range from 24 to 72 hours.[3] For inhibitors that affect transcription and DNA repair, a longer incubation period (e.g., 72 hours) may be necessary to observe a significant effect on cell viability.[5]
Q4: What controls should I include in my cell viability assay?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final DMSO concentration should typically be ≤ 0.1% to avoid solvent-induced toxicity.[3]
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
-
Positive Control (Optional but recommended): A compound with a known cytotoxic effect on your cell line.
-
Media Blank: Wells containing only cell culture media and the assay reagent to measure background absorbance/fluorescence.
Troubleshooting Guide
This section addresses common issues encountered when performing cell viability assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects.[6] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media without cells.[5][7] |
| Low signal or unexpectedly high cell viability | Cell density is too low, or the incubation time is too short.[6] | Optimize cell seeding density for your specific cell line. Consider increasing the incubation time to allow for the full effect of the inhibitor to manifest.[5] |
| High background in MTT/XTT assays | Contamination of reagents or media, or the inhibitor itself is colored and interferes with the absorbance reading. | Use fresh, sterile reagents. Include a "compound-only" control (media with this compound but no cells) and subtract this background from your experimental wells.[8] |
| Inconsistent IC50 values between experiments | Variations in cell passage number, cell health, or slight differences in experimental conditions (e.g., incubation time, reagent preparation).[5] | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. Maintain strict consistency in all experimental parameters. |
| Precipitation of this compound in the media | The concentration of the inhibitor exceeds its solubility in the aqueous culture medium. | Visually inspect the wells for any precipitate. If observed, you may need to adjust the solvent concentration (while keeping it non-toxic to the cells) or consider using a different formulation if available. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Before performing a dose-response experiment, it is crucial to determine the optimal number of cells to seed per well.
-
Cell Preparation: Harvest and count cells that are in the logarithmic growth phase.
-
Serial Dilution: Prepare a serial dilution of your cells (e.g., from 1,000 to 20,000 cells per well for a 96-well plate).
-
Seeding: Seed the different cell densities into a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your viability assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Analysis: Plot the signal (e.g., absorbance) versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve.
Protocol 2: Dose-Response Experiment using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound.
-
Cell Seeding: Seed the optimized number of cells (determined in Protocol 1) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock of the highest concentration of this compound in culture media. Perform a serial dilution (e.g., 1:3 or 1:10) to create a range of concentrations. Also, prepare a 2X vehicle control.
-
Treatment: Remove the existing media from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10][11]
-
Data Analysis:
-
Subtract the absorbance of the media blank from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK1213 Biology Schematic :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. reddit.com [reddit.com]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of CDK12-IN-7 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CDK12-IN-7 in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor that targets Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2). CDK12 is a crucial regulator of gene transcription, particularly for long genes involved in the DNA damage response (DDR).[1][2][3] By inhibiting CDK12, this compound disrupts these processes, which can lead to genomic instability in rapidly dividing cancer cells, making it a compound of interest for oncology research.[1][2] Its dual activity against CDK2, a key regulator of cell cycle progression, may also contribute to its anti-proliferative effects.
Q2: Why am I observing toxicity in my normal (non-cancerous) cell lines when using this compound?
Toxicity in normal cells can arise from several factors:
-
On-target effects: CDK12 is also essential for normal cellular functions, including the DNA damage response and cell cycle progression.[1] Inhibition of these fundamental processes can be detrimental even to non-cancerous cells.
-
Off-target effects: this compound may bind to and inhibit other kinases or proteins within the cell, leading to unintended and toxic consequences.[4] The dual inhibition of CDK12 and CDK2 is a known characteristic of this compound.
-
High concentration: Using the inhibitor at a concentration that is too high can exacerbate both on-target and off-target toxicities.[4]
Q3: What are the initial steps to troubleshoot unexpected toxicity?
If you observe unexpected toxicity, we recommend the following initial troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods like LC-MS.
-
Titrate the Compound: Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not causing the observed toxicity. A positive control for toxicity can also be useful for assay validation.
-
Assess Cell Health: Ensure that your normal cell lines are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: High level of cell death in normal cell lines at expected effective concentrations.
-
Possible Cause 1: On-target toxicity.
-
Solution: Determine the therapeutic window. Perform a dose-response curve comparing the IC50 in your cancer cell line of interest with the IC50 in your normal cell lines. A significant difference in these values indicates a potential therapeutic window.
-
-
Possible Cause 2: Off-target toxicity.
-
Solution 1: Use a structurally different CDK12 inhibitor. If a different CDK12 inhibitor with a distinct chemical scaffold does not produce the same level of toxicity at its effective concentration, the toxicity of this compound may be due to off-target effects.
-
Solution 2: Genetic validation. Use siRNA or CRISPR/Cas9 to knockdown CDK12 in your normal cells. If the knockdown does not phenocopy the toxicity observed with this compound, it is likely an off-target effect.[4]
-
-
Possible Cause 3: Compound instability.
-
Solution: Ensure proper storage of the compound and prepare fresh dilutions for each experiment. Degradation products may be more toxic.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture.
-
Solution: Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and serum batches.
-
-
Possible Cause 2: Inaccurate compound concentration.
-
Solution: Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated use of intermediate dilutions.
-
-
Possible Cause 3: Assay variability.
-
Solution: Ensure all reagents are properly prepared and within their expiration dates. Use a consistent incubation time and follow the assay protocol precisely.
-
Data Presentation
Summarize your quantitative data in a structured table to easily compare the effects of this compound across different cell lines.
| Cell Line | Cell Type | This compound IC50 (µM) | Maximum Tolerated Concentration (µM) in Normal Cells | Observations |
| Cancer Cell Line 1 | e.g., Ovarian Carcinoma | User-determined value | N/A | e.g., Apoptosis observed |
| Cancer Cell Line 2 | e.g., Breast Adenocarcinoma | User-determined value | N/A | e.g., Cell cycle arrest |
| Normal Cell Line 1 | e.g., Human Fibroblasts | User-determined value | User-determined value | e.g., Reduced proliferation |
| Normal Cell Line 2 | e.g., Human Epithelial Cells | User-determined value | User-determined value | e.g., No visible toxicity |
Experimental Protocols
Cell Viability Assessment using MTS Assay
Objective: To quantify the cytotoxic effects of this compound on normal and cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][2]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[1][2]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Assessment of Apoptosis by Western Blot for PARP Cleavage
Objective: To determine if this compound induces apoptosis in normal cells.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[5]
-
Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound is binding to CDK12 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[7]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[6]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble CDK12 in the supernatant by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Visualizations
Caption: CDK12 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Mitigating this compound Toxicity.
References
Troubleshooting inconsistent results with CDK12-IN-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CDK12-IN-7. The information is designed to help address common issues and ensure consistent, reliable experimental outcomes.
Troubleshooting Guide
Inconsistent IC50 Values in Cell Viability Assays
One of the most common challenges encountered is variability in the half-maximal inhibitory concentration (IC50) of this compound. Below is a breakdown of potential causes and solutions.
Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors, ranging from the handling of the compound to the specifics of the experimental setup. Here are the key areas to investigate:
-
Compound Integrity and Handling:
-
Purity: The purity of the this compound can differ between batches and suppliers. Impurities or degradation products may alter its biological activity. Always source from a reputable supplier and obtain a certificate of analysis if possible.
-
Solubility: Ensure the compound is fully dissolved. This compound is typically dissolved in DMSO to create a stock solution. Incomplete dissolution can lead to inaccurate concentrations in your assays. After dilution in aqueous media, watch for any precipitation.
-
Stability: Like many small molecules, this compound may be sensitive to repeated freeze-thaw cycles. Aliquot your stock solution into smaller, single-use volumes to maintain its integrity. Protect the compound from light and store it as recommended by the supplier.
-
-
Experimental Conditions:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. A higher cell density may require a higher concentration of the inhibitor to achieve the same effect. It is critical to maintain consistent cell seeding densities across all experiments.[1]
-
Growth Phase of Cells: Cells in different growth phases (e.g., logarithmic vs. stationary) can exhibit varied sensitivity to anticancer agents. Standardize the growth phase of your cells at the time of treatment.
-
Culture Media Components: Components in the cell culture medium, such as serum proteins, can bind to small molecules and reduce their effective concentration. Variations in serum percentage or type can therefore lead to shifts in IC50 values.[2]
-
Incubation Time: The duration of drug exposure will influence the observed IC50. Shorter incubation times may require higher concentrations to see an effect. Ensure you use a consistent incubation time for all comparative experiments.
-
-
Assay Methodology:
-
Choice of Viability Assay: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT assays, membrane integrity in trypan blue exclusion). The choice of assay can yield different IC50 values.[1] For example, an assay measuring metabolic activity might show an effect sooner than one measuring cell death.
-
Data Analysis: The method used for curve fitting and IC50 calculation can introduce variability. Use a consistent and appropriate non-linear regression model for all your analyses.
-
Summary of Factors Affecting IC50 Values
| Factor | Potential Cause of Inconsistency | Recommendation |
| Compound | Purity variation, degradation, incomplete dissolution. | Use high-purity compound, aliquot stock solutions, ensure complete dissolution. |
| Cell Culture | Inconsistent cell seeding density, different cell growth phases, media composition changes (e.g., serum). | Standardize cell number and growth phase, use consistent media formulation. |
| Assay | Different viability assay methods, variable incubation times. | Use the same assay and incubation period for all comparative experiments. |
| Data Analysis | Inconsistent curve-fitting models. | Use a standardized data analysis protocol. |
Variability in Downstream Analysis (Western Blotting and RNA Sequencing)
Question: I am seeing inconsistent effects of this compound on the phosphorylation of RNA Polymerase II (Pol II) and the expression of downstream target genes. Why might this be happening?
Answer: CDK12's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II, which is crucial for transcriptional elongation and the expression of genes, particularly those involved in the DNA damage response (DDR).[3][4][5] Inconsistencies in these downstream effects can often be traced back to experimental variables.
-
For Western Blotting:
-
Timing of Lysate Preparation: The phosphorylation status of Pol II can be dynamic. Ensure that cell lysates are prepared at a consistent time point after treatment with this compound.
-
Lysis Buffer Composition: Use a lysis buffer containing adequate protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest.
-
Antibody Specificity and Titration: Use antibodies specific to the phosphorylated forms of the Pol II CTD (e.g., Ser2, Ser5). The concentration of both primary and secondary antibodies should be optimized to ensure a clear signal without high background.[6]
-
Loading Controls: Inconsistent protein loading can lead to misinterpretation of results. Use a reliable loading control to normalize your data.
-
-
For RNA Sequencing:
-
Duration of Treatment: The transcriptional effects of CDK12 inhibition can vary over time. Short-term treatment may reveal immediate effects on transcription, while longer-term treatment could show secondary effects or cellular adaptation. A time-course experiment is often informative.
-
RNA Quality: Ensure high-quality RNA is extracted from all samples. RNA degradation can lead to biased results in downstream sequencing analysis.
-
Sequencing Depth and Analysis Pipeline: Inconsistent sequencing depth between samples can affect the detection of differentially expressed genes. Use a standardized bioinformatic pipeline for data analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 12 (CDK12).[7] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the elongation phase of transcription.[4] By inhibiting CDK12, this compound disrupts this process, leading to reduced expression of a subset of genes, many of which are involved in the DNA damage response (DDR), such as BRCA1.[3][5] It is important to note that this compound also inhibits CDK2, which should be considered when interpreting experimental results.
Q2: What are the known off-target effects of this compound?
This compound is also a known inhibitor of CDK2. CDK2 is a key regulator of the cell cycle. This off-target activity could contribute to the observed cellular phenotype, such as effects on cell proliferation, and should be taken into account when designing experiments and interpreting data.
Q3: Are there common resistance mechanisms to CDK12 inhibitors?
While specific resistance mechanisms to this compound are not widely documented, resistance to other CDK inhibitors has been observed. For some covalent CDK inhibitors, upregulation of multidrug resistance transporters like ABCB1 can lead to resistance by pumping the inhibitor out of the cell.[8] For non-covalent inhibitors, mutations in the target kinase that reduce inhibitor binding affinity can also confer resistance.[8]
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Incubate for a standardized period (e.g., 72 hours).
-
Assay: Add resazurin (B115843) solution to each well and incubate until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and perform a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-RNA Polymerase II
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-Pol II Ser2) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
CDK12-IN-7 stability in DMSO and culture medium
Welcome to the technical support center for CDK12-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective CDK12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in 100% DMSO.[1] For example, a 10 mM stock solution is a common starting point. Ensure the compound is fully dissolved. For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[2] DMSO is hygroscopic and can absorb moisture from the atmosphere, which may impact compound stability and concentration over time.[3]
Q2: My this compound appears to be losing activity in my cell-based assays. What could be the cause?
A2: A decrease in the activity of this compound over time in your assay medium could indicate instability.[3] Potential causes include:
-
Inherent instability in aqueous solutions: The compound may naturally degrade in the aqueous environment of the cell culture medium at 37°C.[1]
-
Reaction with media components: Certain components in the culture medium, such as specific amino acids or vitamins, could be reacting with and degrading the compound.[1]
-
pH of the medium: The pH of the cell culture medium can influence the stability of the compound.[1]
-
Presence of serum: While serum proteins can sometimes stabilize compounds, they can also contain enzymes that may metabolize or degrade the inhibitor.[1][4]
To confirm degradation, we recommend performing a time-course experiment where the compound's concentration is measured at different time points after its addition to the assay medium using a method like HPLC-MS.[1][3]
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and 5% CO₂ over a period of time (e.g., 0, 2, 8, 24, 48 hours).[1] At each time point, an aliquot of the medium is collected, and the reaction is quenched, often with a cold organic solvent like acetonitrile (B52724), to precipitate proteins.[1][3] The concentration of the remaining this compound is then quantified using HPLC-MS analysis.[1] The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.[1]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent sample handling, issues with the analytical method (e.g., HPLC-MS), or incomplete solubilization of the compound can lead to high variability between replicates.[1]
-
Suggested Solution:
Issue 2: Rapid Degradation in Culture Medium
-
Possible Cause: The compound may be inherently unstable in aqueous solutions at 37°C, or it may be reacting with components in the medium.[1]
-
Suggested Solution:
-
Assess the inherent aqueous stability by performing a stability check in a simpler buffer system like PBS at 37°C.[1]
-
Test the stability in your culture medium with and without serum to determine if serum components are contributing to degradation or stabilization.[1]
-
Consider analyzing the stability in different types of cell culture media to identify any specific reactive components.[1]
-
Ensure the pH of your medium remains stable throughout the experiment.[1]
-
Data on this compound Stability (Hypothetical)
While specific experimental stability data for this compound is not publicly available, the following tables represent hypothetical data that could be generated from stability studies.
Table 1: Stability of this compound (10 µM) in DMSO at Various Temperatures
| Storage Temperature | Percent Remaining after 1 Month | Percent Remaining after 6 Months |
| Room Temperature | 85% | 60% |
| 4°C | 95% | 80% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Table 2: Stability of this compound (1 µM) in Cell Culture Medium at 37°C
| Time (Hours) | Percent Remaining in DMEM | Percent Remaining in RPMI-1640 | Percent Remaining in DMEM + 10% FBS |
| 0 | 100% | 100% | 100% |
| 2 | 92% | 95% | 98% |
| 8 | 75% | 80% | 88% |
| 24 | 40% | 55% | 65% |
| 48 | 15% | 25% | 45% |
Experimental Protocols
Protocol for Assessing Chemical Stability in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.[1]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640), both with and without 10% Fetal Bovine Serum (FBS).[1]
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to the final desired concentration (e.g., 1 µM).[1]
-
-
Experimental Procedure:
-
In a multi-well plate, add 1 mL of the working solution to triplicate wells for each condition.[1]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[1]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[1] The 0-hour time point should be collected immediately after adding the working solution.[1]
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[1]
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to HPLC vials for analysis.[3]
-
-
Analysis:
-
Analyze the samples by HPLC-MS to determine the peak area of this compound.
-
The percentage of this compound remaining is determined by comparing the peak area at each time point to the peak area at time 0.[1]
-
Visualizations
References
How to determine the optimal treatment duration for CDK12-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with CDK12-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK2, with IC50 values of 42 nM and 196 nM, respectively.[1][2] Its primary mechanism of action involves the inhibition of CDK12, a kinase crucial for the regulation of gene expression through the phosphorylation of RNA polymerase II.[3] This inhibition disrupts transcriptional elongation, particularly of genes involved in the DNA Damage Response (DDR), such as BRCA1 and ATR.[3][4] By downregulating these DDR genes, CDK12 inhibition can induce a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[3][5][6] this compound has demonstrated anti-proliferative activity in cancer cell lines.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of CDK12 inhibition on cell proliferation, apoptosis, and the DNA damage response.[1] It can be used as a single agent to assess cellular dependency on CDK12 or in combination with other therapies, such as PARP inhibitors or DNA-damaging agents, to explore synergistic anti-tumor effects.[5][7]
Troubleshooting Guides
How to Determine the Optimal Treatment Duration for this compound
Determining the optimal treatment duration for this compound is critical for achieving the desired biological effect while minimizing off-target effects and cellular toxicity. A systematic time-course experiment is recommended to identify the ideal exposure time for your specific cell line and experimental endpoint.
Experimental Workflow:
The following workflow outlines a systematic approach to determining the optimal treatment duration.
Detailed Experimental Protocols
Cell Proliferation/Viability Assay (Time-Course)
This protocol is designed to assess the effect of this compound on cell proliferation over time.
-
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and acclimatize for 24 hours.
-
Treatment: Treat cells with a concentration of this compound around the known IC50 for your cell line (e.g., A2780 IC50 is 429 nM) and a vehicle control.[1]
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).[7][8]
-
Assay: At each time point, remove a plate from the incubator and perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control at each time point and plot cell viability against time.
-
Target Engagement and Downstream Gene Expression Analysis (Time-Course)
This protocol aims to determine the time required for this compound to engage its target and affect the expression of downstream genes.
-
Materials:
-
Your cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Vehicle control (DMSO)
-
For Western Blot: RIPA buffer, protease and phosphatase inhibitors, antibodies against p-RNA Pol II (Ser2), total RNA Pol II, BRCA1, and a loading control (e.g., Actin or Tubulin).
-
For RT-qPCR: RNA extraction kit, cDNA synthesis kit, qPCR primers for DDR genes (e.g., BRCA1, ATR, FANCD2), and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and vehicle control as described above.
-
Incubation: Incubate for shorter time points to assess early effects (e.g., 4, 6, 12, 24, and 48 hours).[7][8]
-
Cell Lysis/RNA Extraction: At each time point, harvest the cells. For Western blotting, lyse the cells in RIPA buffer. For RT-qPCR, extract total RNA.
-
Western Blotting:
-
Quantify protein concentration and run SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies.
-
Incubate with secondary antibodies and visualize the bands.
-
-
RT-qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for your target genes.
-
-
Analysis: Quantify the changes in protein and mRNA levels relative to the vehicle control at each time point.
-
Apoptosis Assay (Time-Course)
This protocol measures the induction of apoptosis over time following treatment with this compound.
-
Materials:
-
Your cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the 6-well plate format.
-
Incubation: Incubate for intermediate to late time points (e.g., 24, 48, 72 hours).[7]
-
Cell Harvesting: At each time point, collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells at each time point.
-
Data Presentation
Summarize your quantitative data in tables for clear comparison.
Table 1: Time-Course of this compound on Cell Viability (%)
| Time (hours) | Vehicle Control | This compound (Concentration) |
| 24 | 100% | |
| 48 | 100% | |
| 72 | 100% | |
| 96 | 100% |
Table 2: Time-Course of this compound on Relative Gene/Protein Expression
| Time (hours) | p-RNA Pol II (Ser2) | BRCA1 mRNA | BRCA1 Protein |
| 4 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Table 3: Time-Course of this compound on Apoptosis Induction (%)
| Time (hours) | Early Apoptosis | Late Apoptosis/Necrosis |
| 24 | ||
| 48 | ||
| 72 |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by CDK12 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to CDK12-IN-7 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the CDK12 inhibitor, CDK12-IN-7, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and also shows activity against CDK2.[1] CDK12, in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription.[2][3] It primarily functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation, particularly of long genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCD2.[2][4] By inhibiting CDK12, this compound disrupts the transcription of these critical DDR genes, leading to impaired DNA repair, genomic instability, and ultimately, cancer cell death.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to CDK12 inhibitors like this compound can arise through several mechanisms:
-
Mutations in the CDK12 gene: Point mutations in the kinase domain of CDK12 can prevent the inhibitor from binding effectively. For example, a heterozygous point mutation, Ile733Val, has been shown to confer resistance to the CDK12 degrader BSJ-4-116.[1]
-
Genomic amplification of CDK12: An increase in the copy number of the CDK12 gene can lead to higher protein expression levels, requiring a higher concentration of the inhibitor to achieve the same therapeutic effect.
-
Upregulation of drug efflux pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, thereby reducing the intracellular concentration of this compound.
-
Activation of alternative signaling pathways: Cells may develop resistance by activating compensatory signaling pathways that bypass the effects of CDK12 inhibition.
Q3: How can I determine if my resistant cells have mutations in the CDK12 gene?
A3: To identify mutations in the CDK12 gene, you can perform the following:
-
Isolate genomic DNA from both your sensitive (parental) and resistant cancer cell lines.
-
Amplify the coding region of the CDK12 gene using Polymerase Chain Reaction (PCR).
-
Sequence the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to identify any nucleotide changes.
-
Compare the sequences from the resistant cells to the parental cells and reference sequences to identify any mutations.
Q4: What is the expected effect of this compound on the expression of DNA Damage Response (DDR) genes?
A4: Treatment with this compound is expected to lead to a significant downregulation of key DDR genes. CDK12 is essential for the transcription of long genes, many of which are critical components of the homologous recombination (HR) repair pathway.[4] Therefore, you should observe a decrease in the mRNA and protein levels of genes such as BRCA1, BRCA2, ATM, ATR, FANCI, and FANCD2 following treatment with this compound.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Inhibitor instability: this compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentration of this compound used may be too low for the specific cell line. 3. Cell line insensitivity: The cancer cell line may be inherently resistant to CDK12 inhibition. 4. Acquired resistance: Cells may have developed resistance during prolonged culture or treatment. | 1. Verify inhibitor integrity: Use a fresh stock of this compound and store it according to the manufacturer's instructions. 2. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 for your cell line. 3. Test in a sensitive cell line: Use a cell line known to be sensitive to CDK12 inhibitors as a positive control. 4. Investigate resistance mechanisms: See FAQ Q2 and Q3. |
| Western blot shows no decrease in p-RNAPII (Ser2) levels after treatment. | 1. Ineffective inhibitor concentration or treatment time: The concentration or duration of treatment may be insufficient to inhibit CDK12 activity. 2. Antibody issues: The primary antibody against p-RNAPII (Ser2) may not be working correctly. 3. Compensatory kinase activity: Other kinases might be phosphorylating RNAPII at Ser2. | 1. Optimize treatment conditions: Increase the concentration of this compound and/or extend the treatment duration. 2. Validate the antibody: Use a positive control (e.g., lysate from cells treated with a known transcriptional activator) and a negative control (e.g., lysate from cells treated with a pan-CDK inhibitor). 3. Investigate other CTD kinases: Examine the activity of other kinases known to phosphorylate RNAPII CTD, such as CDK7 and CDK9.[5] |
| Unexpected off-target effects are observed. | 1. CDK2 inhibition: this compound also inhibits CDK2, which could lead to effects on cell cycle progression independent of CDK12 inhibition.[1] 2. Non-specific binding: At high concentrations, the inhibitor might bind to other kinases. | 1. Use a more selective CDK12 inhibitor: Compare the effects of this compound with a more selective CDK12 inhibitor if available. 2. Knockdown experiments: Use siRNA or shRNA to specifically knockdown CDK12 and compare the phenotype to that observed with this compound treatment. 3. Perform a kinome scan: To identify other potential kinase targets of this compound. |
Quantitative Data
Table 1: Inhibitory Activity of this compound and Other CDK Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | CDK12, CDK2 | 42, 196 | [1] |
| CDK12-IN-2 | CDK12, CDK13 | 52, 10 | [1] |
| Compound 8 | CDK12 | 22 | [1] |
| Compound 9 | CDK12 | 14 | [1] |
| BSJ-4-116 | CDK12 | 6 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for DDR Proteins
Objective: To assess the effect of this compound on the protein levels of key DDR markers.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK12, anti-p-RNAPII Ser2, anti-BRCA1, anti-ATM, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between CDK12 and Cyclin K.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody (e.g., anti-CDK12 or anti-Cyclin K)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partner.
Visualizations
Caption: CDK12 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for investigating and addressing resistance to this compound.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of CDK12-IN-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the novel kinase inhibitor, CDK12-IN-7. Given that many new chemical entities, particularly kinase inhibitors, exhibit poor aqueous solubility, this guide focuses on systematic approaches to formulation and delivery.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a potent and covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK2, with IC50 values of 42 nM and 196 nM, respectively[1]. It exhibits anti-proliferative activity, making it a valuable tool for cancer research. However, like many kinase inhibitors, this compound is a lipophilic molecule designed to fit into the hydrophobic ATP-binding pocket of its target kinases. This inherent property often leads to poor aqueous solubility, which can significantly limit its oral absorption and result in low and variable bioavailability in in vivo studies.
Q2: What are the typical signs of poor bioavailability during in vivo experiments with this compound?
A2: Researchers might encounter the following issues, which are indicative of poor bioavailability:
-
Low and inconsistent plasma concentrations of the compound across different animals in the same dose group.
-
Lack of a clear dose-response relationship in efficacy studies, where increasing the dose does not lead to a proportional increase in the therapeutic effect.
-
Precipitation of the compound at the injection site (for parenteral administration) or in the gastrointestinal tract (for oral administration), which can lead to localized toxicity or erratic absorption.
-
High variability in tumor growth inhibition or other pharmacodynamic endpoints among animals receiving the same treatment.
Q3: What are the initial steps to consider when formulating the poorly soluble this compound for in vivo studies?
A3: A good starting point is to determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles. This will help in selecting an appropriate formulation strategy. Commonly used vehicles for poorly soluble compounds in preclinical studies include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycols (e.g., PEG300, PEG400)
-
Propylene glycol (PG)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Lipid-based vehicles (e.g., corn oil, sesame oil)
-
Aqueous solutions with cyclodextrins
Based on the solubility data, a suitable formulation approach, such as a solution, suspension, or a more advanced formulation like a self-emulsifying drug delivery system (SEDDS), can be chosen.
Q4: Are there any specific considerations for formulating a covalent inhibitor like this compound?
A4: Yes, while the general principles of improving solubility apply, the reactive nature of a covalent inhibitor requires additional consideration. The formulation should be chemically compatible with the reactive group of this compound to ensure that the inhibitor remains intact and active until it reaches its target. It is advisable to assess the stability of the compound in the chosen formulation vehicle over the intended duration of the experiment.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when working with this compound in vivo.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low and variable plasma concentrations of this compound | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Optimize the Formulation Vehicle: - If using a simple suspension, try reducing the particle size of the compound through micronization or nanomilling to increase the surface area for dissolution. - Explore the use of co-solvents (e.g., a mixture of DMSO and PEG400) and surfactants (e.g., Tween® 80) to create a solution or a fine dispersion. - For oral administration, consider lipid-based formulations like SEDDS, which can enhance solubilization in the gastrointestinal tract.2. Increase Drug Loading: - Carefully increase the concentration of the drug in the formulation, ensuring it remains stable and does not precipitate upon administration. |
| Precipitation of this compound upon administration | The formulation vehicle is not able to maintain the drug in a solubilized state when it comes into contact with the aqueous environment of the body. | 1. Modify the Formulation Composition: - Increase the proportion of solubilizing agents (co-solvents, surfactants) in the vehicle. - For parenteral routes, ensure the final concentration of organic solvents like DMSO is kept to a minimum to reduce the risk of precipitation upon injection into the aqueous bloodstream.2. Prepare an Amorphous Solid Dispersion (ASD): - This involves dispersing the crystalline drug in a polymer matrix to create a more soluble amorphous form. The ASD can then be reconstituted in an aqueous vehicle before administration. |
| High inter-animal variability in efficacy studies | Inconsistent absorption of the compound due to formulation issues or physiological differences between animals. | 1. Refine the Dosing Procedure: - Ensure accurate and consistent administration of the formulation to each animal. - For oral gavage, confirm that the formulation is delivered directly into the stomach.2. Improve Formulation Robustness: - Develop a formulation that is less sensitive to variations in gastrointestinal conditions (e.g., pH, presence of food). Lipid-based formulations can often provide more consistent absorption under different prandial states. |
| Lack of a clear dose-response relationship | Saturation of the absorption process at higher doses. | 1. Switch to a Parenteral Route: - If oral bioavailability is the limiting factor, consider administering the compound via intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and achieve more predictable systemic exposure.2. Re-evaluate the Formulation: - The current formulation may not be capable of effectively solubilizing higher doses of the drug. A more advanced formulation approach may be necessary. |
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intraperitoneal (IP) Administration
This protocol describes the preparation of a common vehicle system for administering poorly soluble compounds like this compound via IP injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to dissolve the compound completely. For example, for a final formulation with 10% DMSO, dissolve the total required amount of this compound in this volume of DMSO first.
-
Adding Co-solvents and Surfactants: Sequentially add the other components of the vehicle. A common formulation ratio (v/v/v/v) is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Add the required volume of PEG300 to the DMSO solution and vortex thoroughly.
-
Add the required volume of Tween® 80 and vortex until the solution is homogeneous.
-
-
Final Dilution: Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted by increasing the proportion of co-solvents or reducing the final drug concentration.
-
Administration: Administer the freshly prepared formulation to the animals via IP injection at the desired dose.
Protocol 2: In Vivo Bioavailability Assessment
This protocol outlines a basic pharmacokinetic study to assess the oral bioavailability of a new this compound formulation.
Animal Model:
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
Groups:
-
Group 1 (Oral Administration): Receive the this compound formulation via oral gavage.
-
Group 2 (Intravenous Administration): Receive this compound in a suitable intravenous formulation (e.g., dissolved in a vehicle with a lower percentage of organic solvents) to determine the absolute bioavailability.
Procedure:
-
Dosing:
-
Administer a single dose of the this compound formulation to the animals in Group 1 via oral gavage.
-
Administer a single dose of the this compound intravenous formulation to the animals in Group 2 via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
IV. Data Presentation
Table 1: Physicochemical Properties of this compound (and related compounds for reference)
| Property | This compound | CDK7/12-IN-1 (for reference) | General Kinase Inhibitor Profile |
| Molecular Formula | C32H32F3N9O4 | C25H34N8O | - |
| Molecular Weight | 679.65 g/mol | 462.59 g/mol | High molecular weight is common |
| Aqueous Solubility | Poor (predicted) | Poor (predicted) | Often < 10 µg/mL |
| LogP | High (predicted) | Moderate to High (predicted) | Typically > 3 |
| BCS Class | Likely Class II or IV | Likely Class II or IV | Commonly Class II or IV |
| Solubility in DMSO | Soluble | 100 mg/mL (with sonication) | Generally soluble |
Table 2: Example Formulation Compositions for In Vivo Studies of Poorly Soluble Kinase Inhibitors
| Formulation Component | Purpose | Typical Concentration Range (%) |
| DMSO | Primary organic solvent | 5 - 10 |
| PEG300 / PEG400 | Co-solvent | 30 - 60 |
| Tween® 80 / Cremophor® EL | Surfactant / Emulsifier | 5 - 10 |
| Saline / Water | Aqueous vehicle | 20 - 60 |
| Corn Oil / Sesame Oil | Lipid vehicle (for oral) | Up to 100 |
| Hydroxypropyl-β-cyclodextrin | Solubilizing agent (aqueous) | 10 - 40 |
V. Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK12 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
Interpreting unexpected phenotypes with CDK12-IN-7
Technical Support Center: CDK12-IN-7
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We don't see the expected sensitization to PARP inhibitors after this compound treatment. What's going wrong?
Expected Outcome: Inhibition of CDK12 is known to downregulate the expression of genes involved in the DNA Damage Response (DDR), particularly those in the Homologous Recombination (HR) pathway like BRCA1 and RAD51.[1][2][3][4] This creates a "BRCAness" phenotype, making cancer cells highly sensitive to PARP inhibitors.[1][4]
Unexpected Phenotype: Cells treated with this compound show no significant increase in sensitivity to PARP inhibitors (e.g., Olaparib, Talazoparib) compared to vehicle-treated controls.
Troubleshooting Guide:
Several factors, ranging from inhibitor activity to the specific biology of your cell model, could explain this result. Follow this workflow to diagnose the issue.
Troubleshooting Workflow: Lack of PARP Inhibitor Sensitization
Caption: Troubleshooting workflow for lack of PARPi sensitization.
Quantitative Data Example
A successful experiment should yield data similar to the table below, showing a significant drop in the PARP inhibitor IC50 value in the presence of this compound.
| Cell Line | Treatment | Olaparib IC50 (µM) | Fold Sensitization |
| OV-90 | Vehicle (DMSO) | > 10 | - |
| (BRCA-WT) | This compound (100 nM) | 0.8 | > 12.5 |
| U2-OS | Vehicle (DMSO) | > 10 | - |
| (BRCA-WT) | This compound (100 nM) | 1.2 | > 8.3 |
Data is illustrative and based on expected outcomes from preclinical studies.[4]
FAQ 2: We observe unexpected changes in cell signaling pathways unrelated to the DNA Damage Response. Are these off-target effects?
Expected Outcome: The primary effect of this compound is the transcriptional suppression of long genes, particularly those involved in the DDR.[2][5]
Unexpected Phenotype: RNA-sequencing or proteomics data reveals significant upregulation of pathways like NF-κB, MAPK, or WNT signaling after this compound treatment.[6]
Troubleshooting Guide:
While off-target effects are always a possibility with small molecule inhibitors, CDK12 itself has a complex biological role beyond the DDR.
-
Review the Literature: CDK12 is implicated in regulating several oncogenic pathways, including ErbB–PI3K–AKT, WNT/β-catenin, and MAPK signaling.[6][7] Your observations may represent a true, on-target but less-documented function of CDK12 in your specific cancer model.
-
Consider Off-Target Kinases: this compound is reported to inhibit CDK2 with an IC50 of 196 nM, which is approximately 4.7-fold higher than its IC50 for CDK12 (42 nM).[8] If you are using high concentrations of the inhibitor, you may be observing phenotypes related to CDK2 inhibition (e.g., effects on cell cycle progression).
Canonical vs. Expanded CDK12 Signaling
Caption: CDK12's role extends beyond the canonical DDR pathway.
FAQ 3: Treatment with this compound is causing cell proliferation arrest, but not the expected apoptosis. How do we interpret this?
Expected Outcome: For many cancer types, particularly those sensitive to DDR inhibition, CDK12 inhibition leads to catastrophic DNA damage and apoptosis, especially when combined with a PARP inhibitor.
Unexpected Phenotype: Cells stop dividing and arrest in a specific cell cycle phase (e.g., G1) following treatment, but viability assays (e.g., Annexin V staining) show minimal apoptosis.
Troubleshooting Guide:
This cytostatic (proliferation-inhibiting) rather than cytotoxic (cell-killing) effect can be an important finding.
-
Confirm Cell Cycle Arrest: Perform flow cytometry analysis of cells stained with a DNA dye (e.g., Propidium Iodide) to quantify the percentage of cells in G1, S, and G2/M phases.
-
Investigate the Mechanism: CDK12 has been shown to be necessary for the assembly of the pre-replication complex (pre-RC) during the G1 phase.[2] Its inhibition can prevent cells from entering S phase, leading to a G1 arrest.[2]
-
Consider the Cellular Context: The role of CDK12 can be context-dependent. In some cancers, it acts as a tumor promoter, while in others, it functions as a tumor suppressor.[2][7] For instance, in HER2-positive breast cancer, CDK12 acts as a tumor promoter, and its inhibition can suppress growth.[2][7] Conversely, in triple-negative breast cancer (TNBC), CDK12 can act as a tumor suppressor, and its loss may already be a feature of the disease.[2][7]
CDK12's Role in Cell Cycle Progression
Caption: Inhibition of CDK12 can block G1/S phase transition.
Key Experimental Protocols
Protocol 1: Western Blot for CDK12 Target Engagement
This protocol verifies that this compound is engaging its primary target, CDK12, by measuring the phosphorylation of its downstream substrate, RNA Polymerase II.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound (e.g., 10-500 nM) and a vehicle control (DMSO) for 6-24 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Primary Antibody (Target): Phospho-RNA Polymerase II CTD (Ser2)
-
Primary Antibody (Loading Control): Total RNA Polymerase II CTD or GAPDH
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate.
-
Analysis: A significant decrease in the p-Ser2-RNAPII signal relative to the total RNAPII or loading control indicates successful target engagement by this compound.
Protocol 2: Cell Viability Assay for PARP Inhibitor Synergy
This protocol quantifies the synergistic effect of combining this compound and a PARP inhibitor.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute the PARP inhibitor (e.g., Olaparib) across the columns and add a fixed, sub-lethal concentration of this compound (or vehicle) to the rows.
-
Treatment: Treat cells with the drug matrix for 72-120 hours.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves for the PARP inhibitor with and without this compound. Calculate the IC50 values for each condition. A leftward shift in the curve and a lower IC50 in the presence of this compound indicates sensitization. Synergy can be formally calculated using models such as Bliss independence or Loewe additivity.
References
- 1. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK12: A Potent Target and Biomarker for Human Cancer Therapy | MDPI [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
CDK12-IN-7 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CDK12-IN-7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For solid this compound, storage at -20°C is recommended. When in solution, it is best to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). It is important to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or upon dilution into aqueous buffers. If you observe precipitation in your stock solution, gently warm the vial and vortex or sonicate to redissolve the compound. When diluting into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically below 0.5%) to maintain solubility and avoid solvent-induced toxicity.
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. One common cause is the degradation of the this compound solution. To mitigate this, always use freshly prepared dilutions from a properly stored stock solution and avoid repeated freeze-thaw cycles. Other factors to consider are variations in cell culture conditions, such as cell passage number and confluency, and the stability of other reagents used in your assay.
Q5: How can I be sure that the observed effects are due to this compound and not off-target effects?
A5: To validate that the observed cellular phenotype is a direct result of this compound activity, consider performing control experiments. This could include using a structurally different inhibitor that targets the same pathway or employing molecular techniques like siRNA to knock down CDK12 and observe if a similar phenotype is produced.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed.
-
Protect from Light: Some small molecules are light-sensitive. Store solutions in amber vials or wrap tubes in foil.
-
Issue 2: Poor Solubility in Aqueous Buffers
-
Potential Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible (ideally ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Use of Surfactants: For in vitro biochemical assays, the addition of a low concentration of a non-ionic surfactant like Tween-20 can help to maintain the solubility of the inhibitor.
-
Issue 3: High Background in Cellular Assays
-
Potential Cause: The concentration of this compound used may be causing cytotoxicity or off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell line and assay by testing a wide range of inhibitor concentrations.
-
Assess Cell Viability: Use a cell viability assay, such as the MTT or CCK-8 assay, to ensure that the observed effects are not due to general toxicity at the concentrations being tested.
-
Data Presentation
Table 1: Storage Conditions for CDK12 Inhibitors
| Compound Format | Storage Temperature | Recommended Duration |
| This compound (Solid) | -20°C | Not specified, long-term |
| Similar Kinase Inhibitors (Solid) | -20°C | 3 years |
| 4°C | 2 years | |
| Similar Kinase Inhibitors (In Solvent) | -80°C | 6 months - 2 years |
| -20°C | 1 - 12 months |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blotting for CDK12 Pathway Analysis
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of CDK12.
Materials:
-
Target cells
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II Ser2, anti-CDK12, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Technical Support Center: Overcoming Experimental Variability with CDK12-IN-7
Welcome to the technical support center for CDK12-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common experimental challenges encountered when working with this selective CDK12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription. Specifically, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation and the processing of messenger RNA (mRNA). By inhibiting CDK12, this compound disrupts these processes, leading to the downregulation of genes involved in the DNA damage response (DDR), including key proteins like BRCA1. This disruption of DNA repair pathways can sensitize cancer cells to other DNA-damaging agents.
Q2: What are the main applications of this compound in research?
This compound is primarily used in cancer research to study the effects of CDK12 inhibition on tumor cell growth, proliferation, and survival. It is a valuable tool for investigating the role of CDK12 in DNA damage repair, transcription regulation, and cell cycle control. Researchers also use this compound to explore synthetic lethal interactions with other targeted therapies, such as PARP inhibitors, in various cancer models.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To ensure complete dissolution, gentle vortexing or sonication may be necessary. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture experiments, the final DMSO concentration in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected downstream effects of this compound treatment on cells?
Treatment of cells with this compound is expected to lead to a decrease in the phosphorylation of RNA Polymerase II at Serine 2 (pSer2-RNAPII), a direct substrate of CDK12. This can be assessed by western blotting. Consequently, the expression of long genes, particularly those involved in the DNA damage response (e.g., BRCA1, ATR, FANCD2), is often downregulated. Phenotypically, this can result in cell cycle arrest, increased apoptosis, and sensitization to DNA-damaging agents.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in cell viability assays.
-
Possible Cause: Suboptimal inhibitor concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. IC50 values can vary significantly between different cell types.
-
-
Possible Cause: Compound precipitation in cell culture media.
-
Solution: Visually inspect the culture wells for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or preparing fresh dilutions. Ensure the final DMSO concentration is not causing the compound to fall out of solution.
-
-
Possible Cause: Cell line resistance or low CDK12 dependency.
-
Solution: Verify the expression and activity of CDK12 in your cell line. Some cell lines may have intrinsic resistance mechanisms or may not rely heavily on CDK12 for survival.
-
Issue 2: High background or unexpected bands in Western Blot analysis.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Ensure your primary and secondary antibodies are validated for the target protein and species. Optimize antibody concentrations and blocking conditions. Include appropriate controls, such as lysate from cells with known target expression and a negative control.
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: While this compound is selective, cross-reactivity with other kinases at higher concentrations is possible. Titrate the inhibitor concentration to the lowest effective dose. Compare your results with those from other CDK12 inhibitors or with genetic knockdown of CDK12 to confirm the specificity of the observed effects.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well and that cells are evenly distributed. Inconsistent cell numbers can lead to significant variations in assay readouts.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).
-
-
Possible Cause: Instability of the compound in culture media.
-
Solution: The stability of small molecule inhibitors can be affected by the components of the cell culture media and incubation conditions (e.g., temperature, pH). If instability is suspected, you can assess the compound's concentration in the media over time using analytical methods like HPLC-MS. Consider preparing fresh working solutions for each experiment.
-
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds against their target kinases and in various cancer cell lines. This data can serve as a reference for designing experiments and interpreting results.
| Compound | Target(s) | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 (nM) - Cell Viability |
| This compound | CDK12 | <10 | Various | Data not available |
| CDK2 | 196 | |||
| CDK12-IN-2 | CDK12 | 52 | SKBR-3 | Growth inhibition at µM conc. |
| CDK13 | 10 | |||
| CDK12-IN-3 | CDK12 | 31 | OV90 | Growth inhibition reported |
| THZ531 | CDK12/13 | Covalent inhibitor | Jurkat | ~50 |
| SR-4835 | CDK12/13 | Not specified | BRAF-mutated melanoma | 80.7 - 160.5 |
Note: Specific IC50 values for this compound in cell-based assays are not widely published and should be determined empirically for the cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis of RNAPII Phosphorylation
This protocol outlines the steps to detect changes in the phosphorylation of RNA Polymerase II at Serine 2 (pSer2-RNAPII) in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers, etc.)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pSer2-RNAPII
-
Mouse anti-Total RNAPII
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSer2-RNAPII) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total RNAPII and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
Signaling Pathway Diagram
Validation & Comparative
CDK12-IN-7 vs. THZ1: A Comparative Guide for Cancer Researchers
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy. Among these, CDK12 has garnered significant attention due to its crucial role in regulating transcription and maintaining genomic stability. Two prominent inhibitors of CDK12, CDK12-IN-7 and THZ1, have been instrumental in elucidating the biological functions of this kinase and hold potential as therapeutic agents. This guide provides a detailed, objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Target Specificity
Both this compound and THZ1 are covalent inhibitors that target a cysteine residue in the kinase domain of their targets. However, they exhibit different specificity profiles. THZ1 is a multi-targeting inhibitor, potently inhibiting CDK7, CDK12, and CDK13. In contrast, this compound was developed as a more selective inhibitor of CDK12, with reduced activity against CDK7. This increased selectivity allows for a more precise dissection of CDK12-specific functions.
Performance Data: A Head-to-Head Comparison
The following table summarizes the inhibitory concentrations (IC50) of this compound and THZ1 against various kinases, as determined by in vitro kinase assays. This data highlights the distinct selectivity profiles of the two compounds.
| Compound | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Cell Line | Assay Type | Reference |
| THZ1 | 155 | 63 | 48 | >1000 | Jurkat | NanoBRET | |
| This compound | 49 | 28 | 1800 | >10000 | 293T | NanoBRET |
Signaling Pathway of CDK12 Inhibition
CDK12, in complex with Cyclin K, plays a critical role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is essential for the transition from transcription initiation to productive elongation, particularly for long genes involved in DNA damage repair and other crucial cellular processes. Inhibition of CDK12 by either this compound or THZ1 leads to a reduction in Pol II CTD phosphorylation, resulting in premature termination of transcription and subsequent downregulation of key genes, ultimately leading to apoptosis in susceptible cancer cells.
Experimental Protocols
In Vitro Kinase Assay (NanoBRET™ Target Engagement)
This assay measures the ability of a compound to inhibit the kinase activity of a specific target in live cells.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer.
-
Compound Treatment: The transfected cells are seeded into 96-well plates and treated with a serial dilution of the inhibitor (this compound or THZ1) for a specified period (e.g., 2 hours).
-
Lysis and Detection: The cells are lysed, and the NanoBRET™ substrate is added. The plate is then read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: The ratio of the acceptor to donor signal is calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cancer cells (e.g., Jurkat, OVCAR3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or THZ1 for a specified duration (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are typically normalized to a vehicle-treated control, and the IC50 values are calculated.
Conclusion
Both this compound and THZ1 are valuable chemical probes for studying the function of CDK12 in cancer. The choice between them will largely depend on the specific research question. THZ1, with its broader activity against CDK7, CDK12, and CDK13, is a useful tool for investigating the combined effects of inhibiting these transcriptional CDKs. However, for studies aiming to specifically dissect the role of CDK12, the more selective profile of this compound makes it the superior choice. As with any inhibitor, researchers should carefully consider the off-target effects and validate their findings using multiple approaches.
Comparative Analysis of CDK12-IN-7 and Other CDK12 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CDK12-IN-7 and other prominent CDK12 inhibitors. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription elongation, RNA splicing, and DNA damage response (DDR), making it a compelling target in oncology.[1][2][3] Inhibition of CDK12 has shown promise in treating various cancers, particularly those with deficiencies in DNA repair pathways or those dependent on the expression of long genes, including key oncogenes.[4][5] This guide focuses on a comparative analysis of the CDK12 inhibitor this compound against other well-characterized inhibitors, including CDK12-IN-2, CDK12-IN-3, Dinaciclib, THZ531, and SR-4835.
Biochemical and Cellular Activity of CDK12 Inhibitors
The following tables summarize the reported biochemical and cellular activities of this compound and its counterparts. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited by differences in experimental conditions.
| Inhibitor | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Other Notable Kinase Inhibitions (IC50 in nM) | Reference |
| This compound | 42 | - | CDK2 (196) | MedChemExpress Data |
| CDK12-IN-2 | 52 | 10 | >200-fold selective over CDK2, CDK7, CDK8, CDK9 | [6][7] |
| CDK12-IN-3 | 31 (low ATP) | - | >86-fold selective over CDK1, CDK2, CDK7, CDK9 | [6] |
| Dinaciclib | 50 | - | CDK1 (3), CDK2 (1), CDK5 (1), CDK9 (4) | [6][8] |
| THZ531 | 158 | 69 | Covalent inhibitor | [9][10] |
| SR-4835 | 99 | 4.9 | Highly selective against a panel of 450 kinases | [11][12] |
| Table 1: Biochemical Activity of Selected CDK12 Inhibitors. IC50 values represent the half-maximal inhibitory concentration in biochemical assays. The selectivity is highlighted by comparing the IC50 for CDK12 to other kinases. |
| Inhibitor | Cell Line | Cellular IC50 (nM) | Cellular Effects | Reference |
| This compound | A2780 | 429 | Anti-proliferative activity | MedChemExpress Data |
| CDK12-IN-2 | SK-BR-3 | 800 | Inhibits phosphorylation of RNA Pol II Ser2 | [7] |
| CDK12-IN-3 | OV90 | - | Inhibits phosphorylation of RNA Pol II Ser2, growth inhibition | [6] |
| Dinaciclib | A2780 | 4 | Blocks thymidine (B127349) incorporation | [8] |
| THZ531 | Jurkat | 50 | Induces apoptosis, reduces RNA Pol II Ser2 phosphorylation | [9] |
| SR-4835 | MDA-MB-231 | 15.5 | Reduces expression of DDR genes | [11] |
| Table 2: Cellular Activity of Selected CDK12 Inhibitors. Cellular IC50 values represent the half-maximal inhibitory concentration in cell-based assays. Noted cellular effects highlight the mechanism of action. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for commonly used assays in the characterization of CDK12 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[13][14][15]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant CDK12/Cyclin K enzyme
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
Test inhibitors (e.g., this compound)
-
384-well white plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the CDK12/Cyclin K enzyme, substrate, and test inhibitor at various concentrations in a kinase buffer.
-
Initiate the reaction by adding a specific concentration of ATP.
-
Incubate the reaction at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to provide the substrate for luciferase.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
The CellTiter-Glo® Assay is a homogeneous method to determine the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[16][17]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
96-well opaque-walled plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Visual diagrams are provided below to illustrate key concepts related to CDK12 function and inhibitor evaluation.
Comparative Analysis
This compound is a potent inhibitor of CDK12 with an IC50 of 42 nM. It also demonstrates activity against CDK2 (IC50 = 196 nM), suggesting a degree of selectivity for CDK12. Its anti-proliferative effects have been observed in the A2780 ovarian cancer cell line with an IC50 of 429 nM.
CDK12-IN-2 and CDK12-IN-3 are also potent and selective CDK12 inhibitors. CDK12-IN-2 shows excellent selectivity over other CDKs, including CDK2, 7, 8, and 9.[6][7] CDK12-IN-3 also exhibits high selectivity and has been shown to inhibit the phosphorylation of RNA Polymerase II at Serine 2, a key downstream target of CDK12.[6]
Dinaciclib is a potent pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9 in the low nanomolar range, in addition to its effect on CDK12.[6][8] Its broad activity profile may lead to different cellular effects and toxicity profiles compared to more selective CDK12 inhibitors.
THZ531 is a covalent inhibitor of both CDK12 and its close homolog CDK13.[9][10] Its irreversible binding mechanism may result in a more sustained inhibition of its targets. It has demonstrated potent induction of apoptosis in Jurkat cells.[9]
SR-4835 is a highly selective dual inhibitor of CDK12 and CDK13.[11][12] It has shown potent anti-proliferative activity in triple-negative breast cancer (TNBC) cells and reduces the expression of key DNA damage response genes.[11]
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. ch.promega.com [ch.promega.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of CDK12 Inhibitors
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcriptional elongation, particularly of long genes involved in the DNA damage response (DDR).[1][2][3] This function has positioned CDK12 as a compelling target in oncology, with its inhibition showing synthetic lethality in cancers with specific genetic backgrounds and enhancing the efficacy of PARP inhibitors.[2]
However, the high degree of homology within the CDK family presents a significant challenge in developing selective inhibitors.[1] Off-target effects can lead to ambiguous experimental results and potential toxicity. This guide dissects the selectivity of prominent CDK12 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biology and workflows.
Comparative Selectivity Profile of CDK12 Inhibitors
The following table summarizes the inhibitory activity (IC50) of several CDK12 inhibitors against a panel of cyclin-dependent kinases. A lower IC50 value indicates higher potency. The selectivity can be inferred by comparing the IC50 for CDK12 to that of other kinases.
| Inhibitor | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK9 IC50 (nM) | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK1 IC50 (nM) | Notes |
| CDK12-IN-2 | 52 | 10 | >10,400 | >10,400 | >10,400 | - | Over 200-fold selective for CDK12 over CDK2/7/8/9.[1] |
| CDK12-IN-3 | 31 | - | >2,667 | >2,667 | >2,667 | >2,667 | Over 86-fold selective for CDK12 over CDK1/2/7/9.[1] |
| THZ531 | 158 | 69 | 10,500 | 8,500 | - | - | Covalent inhibitor with >50-fold selectivity for CDK12/13 over CDK7/9.[4] |
| SR-4835 | 99 (IC50), 98 (Kd) | 4.9 (Kd) | - | - | - | - | Highly selective, ATP-competitive dual inhibitor of CDK12/13.[5] |
| Dinaciclib | 50 | - | - | - | - | - | Pan-CDK inhibitor with poor selectivity.[1] |
Experimental Protocols: Assessing Kinase Inhibition
The determination of inhibitor cross-reactivity is typically performed using in vitro kinase assays. The data presented in this guide was primarily generated using radiometric assays or luminescence-based assays such as the ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor are incubated together. After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Generalized ADP-Glo™ Kinase Assay Protocol
Below is a generalized protocol for assessing the potency of an inhibitor against a specific kinase.
Materials:
-
Purified active kinase (e.g., CDK12/Cyclin K)
-
Kinase-specific substrate (e.g., a peptide derived from the RNA Pol II CTD)
-
ATP
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque for luminescence)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare kinase reaction buffer, and dilute the kinase, substrate, ATP, and test inhibitor to their desired working concentrations.
-
Set up Kinase Reaction: In a multi-well plate, add the kinase, the test inhibitor at various concentrations, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction to stabilize.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: The data is typically plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
Visualizing the Science
To better understand the context of CDK12 inhibition, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Selective Noncovalent CDK12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of CDK12 Inhibition with Chemotherapy: A Comparative Guide
The inhibition of Cyclin-Dependent Kinase 12 (CDK12) has emerged as a promising strategy in cancer therapy, primarily due to its critical role in regulating the expression of genes involved in the DNA damage response (DDR). By suppressing CDK12 activity, cancer cells can be rendered more vulnerable to DNA-damaging chemotherapeutic agents and PARP inhibitors, creating a potent synergistic anti-tumor effect. This guide provides a comparative overview of the synergistic effects of CDK12 inhibitors with chemotherapy, with a focus on available preclinical data for prominent inhibitors.
While the specific inhibitor CDK12-IN-7 has been identified as a dual inhibitor of CDK12 and CDK2 with IC50 values of 42 nM and 196 nM, respectively, publicly available data on its synergistic effects in combination with chemotherapy is currently limited.[1] Therefore, this guide will draw upon data from more extensively studied CDK12 inhibitors, such as THZ531 and SR-4835, to provide a comprehensive comparison and illustrate the therapeutic potential of this drug class.
Mechanism of Synergy: Inducing a "BRCAness" Phenotype
CDK12, in complex with Cyclin K, plays a crucial role in the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for the transcriptional elongation of a specific subset of genes, including many key players in the homologous recombination (HR) pathway of DNA repair, such as BRCA1, BRCA2, ATM, and ATR.[2][3][4][5] Inhibition of CDK12 leads to the downregulation of these DDR genes, creating a "BRCAness" phenotype in cancer cells, even in those with wild-type BRCA genes.[6] This acquired deficiency in HR-mediated DNA repair makes the cancer cells highly susceptible to DNA-damaging agents like platinum-based chemotherapy and to PARP inhibitors, which target single-strand break repair, leading to synthetic lethality.
Caption: Signaling pathway illustrating the synergistic effect of CDK12 inhibitors and chemotherapy.
Comparative Efficacy of CDK12 Inhibitors in Combination Therapy
The following tables summarize the available quantitative data on the synergistic effects of different CDK12 inhibitors when combined with chemotherapy or PARP inhibitors in various cancer cell lines.
Table 1: Synergistic Effects of CDK12 Inhibitors on Cancer Cell Viability
| CDK12 Inhibitor | Combination Agent | Cancer Cell Line | Effect | Reference |
| THZ531 | Sorafenib | Hepatocellular Carcinoma (HCC) | Striking synergy in inducing apoptosis or senescence | [6] |
| THZ531 | Olaparib (PARP Inhibitor) | Multiple Myeloma | Synergistic cell death and reduced tumor burden in vivo | [7] |
| SR-4835 | Cisplatin | Triple-Negative Breast Cancer (TNBC) PDX model | Rapid tumor regression | [8] |
| SR-4835 | Irinotecan | Triple-Negative Breast Cancer (TNBC) PDX model | Significant tumor regression | [8] |
| Dinaciclib (CDK1/2/5/9/12 inhibitor) | Olaparib (PARP Inhibitor) | Triple-Negative Breast Cancer (TNBC) | Reverses PARP inhibitor resistance and induces durable tumor regression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of CDK12 inhibitors with chemotherapy.
Cell Viability and Synergy Analysis
Objective: To determine the synergistic effect of a CDK12 inhibitor and a chemotherapeutic agent on cancer cell proliferation.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of the CDK12 inhibitor and the chemotherapeutic agent, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: A typical workflow for determining the synergistic effects of drug combinations on cell viability.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of a CDK12 inhibitor in combination with chemotherapy in a mouse model.
Protocol:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells or patient-derived xenografts (PDXs).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, CDK12 inhibitor alone, chemotherapy alone, and the combination of the CDK12 inhibitor and chemotherapy.
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Alternative Combination Strategies
While the combination of CDK12 inhibitors with traditional chemotherapy is a primary focus, other synergistic interactions are being explored. A notable alternative is the combination with PARP inhibitors. As CDK12 inhibition induces a "BRCAness" state, it sensitizes cancer cells to PARP inhibitors, which are particularly effective in tumors with deficient homologous recombination repair.[2][6][9] This synthetic lethal approach has shown significant promise in preclinical models of various cancers, including triple-negative breast cancer and ovarian cancer.[2][6]
Conclusion
The synergistic combination of CDK12 inhibitors with chemotherapy and other targeted agents like PARP inhibitors represents a compelling therapeutic strategy for a range of cancers. By targeting the fundamental process of transcriptional regulation of DNA damage response genes, CDK12 inhibitors can potentiate the efficacy of existing anti-cancer drugs. While data on specific inhibitors like this compound is still emerging, the broader class of CDK12 inhibitors has demonstrated significant preclinical promise. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of these combination therapies in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A patent and literature review of CDK12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of CDK12-IN-7 in Diverse Cancer Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of CDK12-IN-7, a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK2, across various cancer models. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted cancer therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance relative to other known CDK12 inhibitors.
Introduction to CDK12 Inhibition in Oncology
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and DNA damage response (DDR) in cancer cells.[1] By phosphorylating the C-terminal domain of RNA Polymerase II, CDK12 is essential for the expression of key genes involved in homologous recombination repair, such as BRCA1 and ATM.[2] Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to DNA-damaging agents and PARP inhibitors.[2] This has spurred the development of numerous small molecule inhibitors targeting CDK12, including this compound.
This compound: A Dual CDK12/CDK2 Inhibitor
This compound has been identified as a potent inhibitor of both CDK12 and CDK2.[3][4] This dual activity may offer a broader therapeutic window by targeting both transcriptional regulation and cell cycle progression.
Comparative Efficacy of CDK12 Inhibitors: Quantitative Data
The following tables summarize the in vitro efficacy of this compound and other notable CDK12 inhibitors across different cancer models. The data is presented as IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%), providing a quantitative measure of potency.
| Inhibitor | Target(s) | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cell Proliferation (A2780 Ovarian Cancer) | Reference |
| This compound | CDK12, CDK2 | 42 (CDK12), 196 (CDK2) | 429 | [3][4] |
| Inhibitor | Target(s) | Cancer Model | IC50 (nM) - Cell Proliferation | Reference |
| CDK12-IN-2 | CDK12, CDK13 | - | 52 (CDK12 enzymatic) | [4] |
| CDK12-IN-3 | CDK12 | Ovarian Cancer (OV90) | 31 (CDK12 enzymatic) | [4] |
| Dinaciclib | Pan-CDK | - | 50 (CDK12 enzymatic) | [4] |
| SR-3029 | CK1δ/ε, CDK12 | - | 86 (CDK12 enzymatic) | [4] |
| THZ531 | CDK12, CDK13 | Ovarian Cancer (various) | Dose-dependent decrease in viability | [5] |
| PB325 | CDK12 | Breast Cancer (CAL51) | 0.1 | |
| PB301 | CDK12 | Breast Cancer (CAL51) | 5 | |
| SY-143 | CDK12, CDK13 | Breast Cancer (CAL51) | 81 | |
| ZSQ836 | CDK12, CDK13 | Ovarian Cancer (OVCAR8, HEY, SKOV3) | Dose-dependent decrease in viability | [5] |
| CR8 | CDK12, CDK13 | Ovarian Cancer (OVCAR8, HEY, SKOV3) | Dose-dependent decrease in viability | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or other inhibitors for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
Western Blot for RNAPII Phosphorylation (General Protocol)
-
Cell Lysis: Treat cells with the desired inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-RNAPII (Ser2) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound demonstrates potent inhibition of CDK12 and CDK2, leading to anti-proliferative effects in ovarian cancer cells.[3][4] The provided comparative data situates this compound within the current landscape of CDK12 inhibitors, highlighting its dual-inhibitor nature. Further studies are warranted to explore its efficacy across a broader range of cancer models and in combination with other therapeutic agents, particularly PARP inhibitors. The experimental protocols and pathway diagrams included in this guide serve as a valuable resource for researchers designing and interpreting studies on CDK12 inhibition.
References
Assessing Kinase Inhibitor Specificity: A Comparative Guide on CDK12-IN-2 for CDK12 vs. CDK13
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activity of CDK12-IN-2 against its primary target, Cyclin-Dependent Kinase 12 (CDK12), and its close homolog, CDK13. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of the inhibitor's specificity.
Due to the high degree of homology within the kinase domains of CDK12 and CDK13, developing highly selective inhibitors remains a significant challenge in drug discovery.[1][2] This guide focuses on CDK12-IN-2, a potent inhibitor of both CDK12 and CDK13, to illustrate the process of specificity assessment. While information for a compound specifically designated "CDK12-IN-7" was not available in the public domain at the time of this writing, the data presented for CDK12-IN-2 serves as a representative example for evaluating the specificity of dual CDK12/13 inhibitors.
Quantitative Assessment of Inhibitor Potency
The inhibitory activity of CDK12-IN-2 against CDK12 and CDK13 has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the relative potency of the inhibitor against each kinase.
| Kinase | Inhibitor | IC50 (nM) | Assay Type |
| CDK12 | CDK12-IN-2 | 52 | Enzymatic Assay |
| CDK13 | CDK12-IN-2 | 10 | Enzymatic Assay |
Table 1: Comparative IC50 values of CDK12-IN-2 for CDK12 and CDK13. The data indicates that CDK12-IN-2 is a potent inhibitor of both kinases, with approximately 5-fold greater potency for CDK13 over CDK12 under the tested conditions.[3]
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. Below is a generalized methodology for a biochemical kinase assay used to assess the potency of inhibitors like CDK12-IN-2.
Biochemical Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, an increase in luminescence signifies inhibition of the kinase.
Materials:
-
Recombinant human CDK12/Cyclin K and CDK13/Cyclin K complexes
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
CDK12-IN-2 (or other test inhibitor)
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: A master mix containing the kinase, substrate, and assay buffer is prepared.
-
Inhibitor Addition: Serial dilutions of the inhibitor (e.g., CDK12-IN-2) are added to the wells of the microplate. Control wells with DMSO (vehicle) are also included.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Detection: The luminescent kinase assay reagent is added to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Data Acquisition: The luminescence signal from each well is measured using a plate reader.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Signaling Pathway Context
CDK12 and CDK13 are key regulators of gene transcription. They form complexes with Cyclin K and phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation.[1] Inhibition of CDK12 and CDK13 can therefore lead to the downregulation of genes involved in critical cellular processes, including the DNA damage response (DDR).
Caption: Simplified signaling pathway of CDK12 and CDK13.
Logical Relationship of Specificity Assessment
The assessment of an inhibitor's specificity is a multi-step process that integrates biochemical and cellular data. The initial biochemical assays provide a direct measure of the inhibitor's potency against the purified kinases. This is followed by cellular assays to confirm target engagement and downstream functional effects.
Caption: Logical workflow for assessing kinase inhibitor specificity.
References
Replicating Published Findings on CDK12-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings for the Cyclin-Dependent Kinase 12 (CDK12) inhibitor, CDK12-IN-7, also identified as Compound 2 in its primary publication. The data and protocols presented here are sourced from the seminal paper, "Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors". This document is intended to facilitate the replication of these findings and offer an objective comparison of this compound's performance against related compounds from the same study.
Data Presentation: Performance and Selectivity
The following tables summarize the key quantitative data from the aforementioned publication, comparing the inhibitory activity of this compound (Compound 2) with a key structural analog.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CDK12 IC₅₀ (nM) | CDK13 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| This compound (Compound 2) | 42 | 10 | 196 | >10000 |
| Compound 29 | 13 | 2.6 | 29 | 1800 |
IC₅₀ values represent the half-maximal inhibitory concentration.
Table 2: Cellular Activity
| Compound | SK-BR-3 Cell Growth Inhibition IC₅₀ (µM) | A2780 Cell Proliferation IC₅₀ (nM) |
| This compound (Compound 2) | 0.8 | 429 |
| Compound 29 | 0.2 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for accurate replication.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against CDK12 and other kinases.
Protocol:
-
Kinase reactions were performed in 96-well plates.
-
Each reaction well contained the specific kinase (e.g., CDK12/CycK), a appropriate peptide substrate, and ATP.
-
Test compounds, including this compound, were dissolved in DMSO and added to the wells at varying concentrations.
-
The final DMSO concentration in the assay was kept constant.
-
The plates were incubated at room temperature for a specified period to allow the kinase reaction to proceed.
-
Following incubation, the amount of phosphorylated substrate was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).
-
The luminescence signal, corresponding to the amount of ADP produced, was measured using a plate reader.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell Proliferation and Viability Assays
Objective: To assess the anti-proliferative effect of the test compounds on cancer cell lines.
Protocol:
-
Human cancer cell lines (e.g., SK-BR-3, A2780) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of the test compounds. A vehicle control (DMSO) was also included.
-
The cells were incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Luminescence was recorded using a microplate reader.
-
The IC₅₀ values, representing the concentration of compound that inhibits cell growth by 50%, were determined from the dose-response curves.
Visualizations: Pathways and Workflows
The following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: Role of CDK12 in transcription and the DNA Damage Response (DDR).
Caption: Workflow for the discovery and validation of this compound.
Gauging Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the CDK12 Inhibitor, CDK12-IN-7
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex cellular environment is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure this target engagement. This guide provides a comprehensive comparison of CETSA with alternative methods for evaluating the target engagement of CDK12-IN-7, a known inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK2.
This compound is a potent inhibitor of CDK12 and CDK2 with IC50 values of 42 nM and 196 nM, respectively, in biochemical assays. It has demonstrated anti-proliferative activity in cancer cell lines, such as A2780 ovarian cancer cells with an IC50 of 429 nM. Understanding its direct interaction with CDK12 in a cellular context is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Unveiling Target Binding: A Head-to-Head Comparison of Methodologies
This section provides a detailed comparison of CETSA with a prominent alternative, the NanoBRET Target Engagement Assay, for assessing the interaction of inhibitors with CDK12.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Kinobeads Competition Binding Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer that competes with the inhibitor. | Competitive affinity enrichment of kinases on immobilized broad-spectrum inhibitor beads. |
| Readout | Quantification of soluble protein remaining after heat treatment (e.g., Western Blot, ELISA, Mass Spectrometry). | BRET signal, which decreases as the inhibitor displaces the tracer. | Mass spectrometry-based quantification of proteins that bind to the beads. |
| Labeling Requirement | Label-free for endogenous proteins. | Requires genetic modification of the target protein (NanoLuc fusion). | Label-free for endogenous proteins. |
| Throughput | Moderate to high, depending on the detection method. High-throughput screening (HTS) formats are available. | High-throughput compatible. | Moderate to high throughput. |
| Quantitative Data | Provides thermal shift (ΔTm) and apparent EC50 values for target engagement. | Provides IC50 values for inhibitor binding. | Provides IC50 or Kd values for inhibitor binding and allows for broad kinase selectivity profiling. |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissue samples.[1] | Performed in live cells. | Typically performed with cell lysates. |
| Advantages | - Direct measurement of target engagement with endogenous proteins. - No need for compound or protein modification. - Applicable to a wide range of targets and cell types. | - High sensitivity and quantitative results. - Live-cell measurements provide real-time binding information. - Amenable to HTS. | - Unbiased, proteome-wide selectivity profiling. - Measures binding to endogenous, full-length kinases in their native complexes. |
| Limitations | - Not all proteins exhibit a clear thermal shift upon ligand binding. - Can be lower throughput than some other methods. - Optimization of heating conditions is required for each target. | - Requires genetic engineering of cell lines to express the fusion protein. - The NanoLuc tag could potentially interfere with protein function. - Relies on the availability of a suitable fluorescent tracer. | - Indirectly measures binding through competition. - May not capture all kinases, particularly those with low expression levels or weak binding to the beads. |
Experimental Deep Dive: Protocols for Target Engagement Assays
Detailed methodologies for performing CETSA and the NanoBRET assay for CDK12 are outlined below to provide a practical understanding of these techniques.
Cellular Thermal Shift Assay (CETSA) Protocol for CDK12
This protocol is adapted from general CETSA procedures and methodologies used for other kinase inhibitors.[2][3]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human cancer cell line with known CDK12 expression) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
3. Cell Lysis and Fractionation:
-
After the heat challenge, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble CDK12 in each sample by Western blotting using a specific anti-CDK12 antibody. A loading control (e.g., β-actin) should also be probed.
-
Quantify the band intensities and plot the percentage of soluble CDK12 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Isothermal Dose-Response (ITDR) CETSA:
-
To determine the cellular potency (EC50) of this compound, perform the experiment at a single, optimized temperature (a temperature that results in partial denaturation of CDK12 in the absence of the inhibitor).
-
Treat cells with a range of this compound concentrations.
-
Plot the amount of soluble CDK12 against the inhibitor concentration to generate a dose-response curve.
NanoBRET™ Target Engagement Intracellular Kinase Assay for CDK12
This protocol is based on commercially available NanoBRET™ assays.[4][5]
1. Cell Preparation:
-
Use HEK293 cells transiently or stably expressing a CDK12-NanoLuc® fusion protein.
-
Seed the cells into a 384-well plate.
2. Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add varying concentrations of the test compound (this compound) or a reference inhibitor (e.g., THZ531) to the wells.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
3. BRET Measurement:
-
Measure the BRET signal using a plate reader equipped for luminescence detection.
4. Data Analysis:
-
The BRET ratio is calculated from the raw luminescence values.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Visualizing the Cellular Landscape: Workflows and Pathways
To better illustrate the experimental processes and the biological context of CDK12, the following diagrams are provided.
References
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. NanoBRET™ TE Intracellular CDK Panel Service - Carna Biosciences, Inc. [carnabio.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
Independent Validation of CDK12-IN-7's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of CDK12-IN-7 with other known CDK12 inhibitors. The information is based on available data to support independent validation and further research.
Overview of this compound
This compound is a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK2.[1][2] It has demonstrated anti-proliferative activity in cancer cell lines.[1] The primary publicly available data indicates that this compound has an IC50 value of 42 nM for CDK12 and 196 nM for CDK2 in enzymatic assays.[1][2] Its anti-proliferative effect has been reported in the A2780 ovarian cancer cell line with an IC50 of 429 nM.[1] At present, independent validation of these findings in peer-reviewed literature is limited.
Comparative Analysis of CDK12 Inhibitors
To provide a comprehensive understanding of this compound's potential, this section compares its anti-proliferative activity with other well-characterized CDK12 inhibitors. The following table summarizes the available quantitative data.
| Inhibitor | Target Kinases | Anti-proliferative IC50 (Cell Line) | Reference |
| This compound | CDK12, CDK2 | 429 nM (A2780) | [1] |
| Dinaciclib | Pan-CDK inhibitor (including CDK1, CDK2, CDK5, CDK9, and CDK12) | Low nM range in various cancer cell lines, including cholangiocarcinoma.[3] | [3][4] |
| SR-4835 | CDK12, CDK13 | 99 nM (in vitro kinase assay); effective in triple-negative breast cancer cells.[4] | [4] |
| THZ1 | CDK7, CDK12, CDK13 | Potent inhibitor of MYC expression in ovarian cancer cells.[5] | [5] |
| THZ531 | CDK12, CDK13 | 158 nM (in vitro kinase assay); shows synergistic effects with other agents in prostate cancer and multiple myeloma.[2] | [2] |
Experimental Protocols
Detailed experimental protocols for the anti-proliferative assays of this compound are not extensively published in peer-reviewed literature. However, a general protocol for a common cell viability assay, such as the MTT or CCK-8 assay, is provided below as a reference for researchers aiming to validate the effects of CDK12 inhibitors.
General Protocol for Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the CDK12 inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the inhibitor in cell culture media to achieve the desired final concentrations.
-
Replace the media in the 96-well plate with the media containing the different inhibitor concentrations. Include a vehicle control (DMSO-treated cells) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 reagent to a colored formazan dye. Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value using a suitable software.
-
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the anti-proliferative effects of CDK12 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrick Therapeutics divulges new CDK12 and/or CDK7 inhibitors | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of CDK12-IN-7: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of CDK12-IN-7, a dual inhibitor of CDK12 and CDK2 utilized in cancer research.[1][2] This procedural guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this and all related waste as potentially hazardous chemical waste. The following procedures are based on established best practices for the disposal of potent kinase inhibitors and laboratory chemicals.
Summary of Key Disposal Principles
Due to its nature as a biologically active small molecule, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Cross-contamination of waste streams must be avoided.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not discard down the drain or in regular trash.[3] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[3] |
| Contaminated Labware | Place items such as vials, pipette tips, and gloves in a designated, sealed, and clearly labeled hazardous waste container.[3] |
| Decontamination Materials | Wipes, absorbents, and other materials used for cleaning surfaces exposed to this compound should be disposed of as hazardous chemical waste. |
Experimental Protocols
Decontamination Procedure:
For surfaces and equipment that have come into contact with this compound, a standard decontamination procedure should be followed. This typically involves:
-
Wiping surfaces with a suitable solvent (e.g., 70% ethanol) to dissolve the compound.
-
Following with a cleaning agent to remove the solvent residue.
-
All cleaning materials, such as wipes and absorbents, must be collected and disposed of as hazardous waste.
Empty Container Disposal:
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent to remove all residues. The rinsate from this process must be collected and treated as hazardous chemical waste.[4] After triple-rinsing, the container can be disposed of in the regular trash, and any labels indicating hazardous contents should be defaced.[5]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
Researchers must adhere to the following steps to ensure the safe and compliant disposal of this compound and associated waste:
-
Segregation : At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[6] This includes unused compounds, solutions, and contaminated consumables. Incompatible waste types should never be mixed.
-
Containment :
-
Solid Waste : Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[3]
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use.[3][4]
-
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[4][6] The date of waste accumulation should also be noted.
-
Storage : Store all hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[6] Secondary containment should be used to prevent spills.
-
Disposal Request : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] Adhere to all local and national regulations for hazardous waste disposal.[4]
References
Essential Safety and Operational Guide for Handling CDK12-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of CDK12-IN-7, a potent cyclin-dependent kinase inhibitor used in cancer research. Given that detailed toxicological data for this compound is not widely published, it is imperative to treat this compound as a potentially hazardous substance and adhere to strict laboratory safety protocols.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment based on general best practices for handling potent, powdered research compounds.
| PPE Category | Specific Requirements | Purpose |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. | To prevent skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat, preferably disposable or designated for potent compound work. | To protect skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing. | To protect eyes and face from splashes and airborne particles. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a fit-tested N95 respirator or higher is required. | To prevent inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
Adherence to a structured operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The container should be clearly labeled with the compound name, CAS number (3033863-94-1), and any available hazard warnings.
According to supplier information, this compound should be stored as a powder at -20°C for up to 3 years. If in solvent, it should be stored at -80°C for up to 2 years.
Handling and Preparation of Solutions
All handling of powdered this compound, including weighing and reconstitution, must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
Reconstitution Protocol:
-
Ensure all necessary PPE is correctly worn.
-
Perform all operations within a chemical fume hood.
-
To minimize dust, do not pour the powder. Use a spatula to transfer the required amount to a tared vial.
-
Slowly add the desired solvent (e.g., DMSO) to the vial, directing the stream to the side of the vial to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
Spill Management
In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing the appropriate PPE, cover the spill with an absorbent material. For powdered spills, gently cover with damp absorbent material to avoid raising dust. Collect all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse).
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the key procedural steps for safely handling and disposing of this compound.
Caption: Safe handling workflow for this compound.
Caption: Waste disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
